(2S,4R)-DS89002333
Description
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Properties
Molecular Formula |
C22H20ClF2N3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(S)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1 |
InChI Key |
KALMTELCNYQBGB-MJWYBRSISA-N |
Isomeric SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)N[C@H]([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (2S,4R)-DS89002333: A Targeted Approach for Fibrolamellar Hepatocellular Carcinoma
A Technical Whitepaper for Drug Development Professionals
Executive Summary
(2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). This compound has emerged as a promising therapeutic candidate for the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults. The discovery of this compound is rooted in the identification of a unique molecular driver of FL-HCC: a fusion gene, DNAJB1-PRKACA. This fusion protein exhibits aberrant kinase activity, which is central to the oncogenesis of this disease. This compound demonstrates high potency in inhibiting this kinase activity, leading to significant anti-tumor effects in both in vitro and in vivo preclinical models of FL-HCC. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this promising targeted therapy.
Introduction: The Unmet Need in Fibrolamellar Hepatocellular Carcinoma
Fibrolamellar hepatocellular carcinoma is a distinct subtype of liver cancer characterized by its occurrence in younger patients without underlying liver disease, such as cirrhosis or viral hepatitis[1]. Standard chemotherapies have shown limited efficacy in FL-HCC, and surgical resection remains the primary treatment option. However, disease recurrence is common, highlighting the urgent need for effective systemic therapies.
A landmark discovery in the field was the identification of a recurrent somatic mutation in virtually all FL-HCC tumors: a 400 kb deletion on chromosome 19 that results in the fusion of the DNAJB1 and PRKACA genes[1]. The resulting DNAJB1-PRKACA fusion protein is the key oncogenic driver in this disease. This fusion leads to the constitutive activation of the PRKACA kinase, which in turn drives tumorigenesis. This unique molecular signature of FL-HCC presented a clear and attractive target for drug development.
Discovery of this compound: A Targeted Inhibitor of PRKACA
The development of this compound was a direct result of a targeted drug discovery program aimed at identifying potent inhibitors of the DNAJB1-PRKACA fusion protein. Researchers at Daiichi Sankyo Co., Ltd. established an evaluation system for PRKACA kinase inhibitors and synthesized a series of compounds, leading to the identification of DS89002333 as a highly potent and selective inhibitor[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide |
| Molecular Formula | C₂₂H₂₀ClF₂N₃O₃ |
| Molecular Weight | 447.87 g/mol |
| CAS Number | 2832159-79-0 |
Synthesis of this compound
While the specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in the referenced literature, the synthesis of similar complex isoquinolinecarboxamide derivatives typically involves a multi-step process. This process generally includes the synthesis of the core isoquinoline scaffold, the preparation of the pyrrolidinyl side chain, and their subsequent coupling via an amide bond formation.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Mechanism of Action: Targeting the DNAJB1-PRKACA Signaling Pathway
The DNAJB1-PRKACA fusion protein drives FL-HCC through the constitutive activation of the PRKACA kinase domain. This leads to the phosphorylation of downstream substrates, ultimately promoting cell growth and proliferation. This compound exerts its anti-tumor effect by directly inhibiting the kinase activity of PRKACA.
Signaling Pathway of DNAJB1-PRKACA in FL-HCC
Caption: Simplified signaling pathway of DNAJB1-PRKACA in FL-HCC.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.
In Vitro Activity
This compound demonstrated potent inhibitory activity against the PRKACA kinase.
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ | Reference |
| PRKACA Kinase Inhibition | 0.3 nM | [1] |
The compound also effectively inhibited the growth of cells dependent on the DNAJB1-PRKACA fusion protein[1].
In Vivo Activity
The in vivo efficacy of this compound was assessed in a patient-derived xenograft (PDX) model of FL-HCC, which closely mimics the human disease. The compound showed significant anti-tumor activity in this model[1].
Table 3: Summary of In Vivo Studies
| Animal Model | Dosing Regimen | Outcome | Reference |
| FL-HCC Patient-Derived Xenograft (PDX) | Not specified in detail | Significant anti-tumor activity | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following provides an overview of the likely experimental approaches.
PRKACA Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of this compound in inhibiting PRKACA kinase activity.
Materials:
-
Recombinant human PRKACA enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the PRKACA enzyme, peptide substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Cell Growth Inhibition Assay (General Protocol)
Objective: To assess the effect of this compound on the proliferation of FL-HCC cells.
Materials:
-
FL-HCC cell line (e.g., patient-derived cell line)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed FL-HCC cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Patient-Derived Xenograft (PDX) Model (General Workflow)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Caption: General workflow for a patient-derived xenograft (PDX) study.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for fibrolamellar hepatocellular carcinoma. Its high potency and specificity for the key oncogenic driver, the DNAJB1-PRKACA fusion protein, underscore its potential as a transformative treatment for this devastating disease. The preclinical data strongly support its continued development. Future work will likely focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetic profiling, to pave the way for clinical trials in patients with FL-HCC. The journey of this compound from a rational drug discovery program to a potential clinical candidate offers a compelling example of precision medicine in oncology.
References
(2S,4R)-DS89002333: A Technical Guide on its Mechanism of Action as a PRKACA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (2S,4R)-DS89002333, an enantiomer of the potent and orally active Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA) inhibitor, DS89002333. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a highly potent inhibitor of PRKACA, a key enzyme in cellular signaling.[1][2][3][4][5] In the context of certain cancers, particularly fibrolamellar hepatocellular carcinoma (FL-HCC), a specific fusion gene, DNAJB1-PRKACA, is a known oncogenic driver.[2][6] The resulting fusion protein's kinase activity is crucial for its cancer-promoting effects.[6] this compound exerts its anti-tumor effects by directly inhibiting this PRKACA kinase activity, thereby disrupting downstream signaling pathways essential for tumor cell growth and survival.[2][6]
Data Presentation
The following tables summarize the quantitative data available for DS89002333, the racemate of which this compound is an enantiomer.
Table 1: In Vitro Efficacy of DS89002333
| Parameter | Target | Cell Line | IC50 | Reference |
| Kinase Inhibition | PRKACA | - | 0.3 nM | [2][3][4][5] |
| CREB Phosphorylation Inhibition | - | NIH/3T3 | 50 nM | [1][2] |
Table 2: In Vivo Efficacy of DS89002333
| Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| Female nude mice (NIH/3T3-fusion allograft) | 12.5, 50 mg/kg (p.o., twice daily) | 5 days | Exhibited anti-tumor activity without body weight loss. | [2] |
| Female NOD SCID mice (FL-HCC PDX xenograft) | 3, 30 mg/kg (p.o., twice daily) | 22 days | Significantly inhibited tumor growth. Temporary body weight loss observed at 30 mg/kg, which resolved with continued dosing. | [2] |
Experimental Protocols
In Vitro PRKACA Activity and CREB Phosphorylation Assay
Objective: To determine the inhibitory effect of DS89002333 on PRKACA kinase activity and its downstream signaling.
Methodology:
-
Cell Culture: NIH/3T3 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with DS89002333 at various concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 30 minutes).[2]
-
Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Analysis of CREB Phosphorylation: The phosphorylation status of CREB (a downstream target of PRKACA) is assessed as a marker of intracellular PRKACA inhibitory activity.[2] This is typically done using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
ELISA: A quantitative enzyme-linked immunosorbent assay using antibodies specific for pCREB.
-
-
Data Analysis: The ratio of pCREB to total CREB is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of DS89002333 in a living organism.
Methodology:
-
Animal Models:
-
Tumor Implantation: Tumor cells or fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: DS89002333 is administered orally (p.o.) twice daily at specified doses (e.g., 3, 12.5, 30, 50 mg/kg).[2] The vehicle used for administration is also administered to the control group.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study (e.g., 5 or 22 days), mice are euthanized, and tumors are excised and weighed.[2] Further analysis, such as immunohistochemistry for biomarkers, may be performed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor activity.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for evaluating DS89002333.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. medkoo.com [medkoo.com]
An In-Depth Technical Guide to the (2S,4R)-DS89002333 PRKACA Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and orally active PRKACA inhibitor, (2S,4R)-DS89002333, with a focus on its mechanism of action, experimental validation, and its relevance in the context of cancers driven by aberrant PRKACA activity, such as Fibrolamellar Hepatocellular Carcinoma (FL-HCC).
Introduction to PRKACA and the Role of this compound
Protein Kinase A (PKA), a key component of the cAMP signaling pathway, is a crucial regulator of numerous cellular processes. The catalytic subunit alpha of PKA (PRKACA) is responsible for phosphorylating a wide array of downstream substrates, thereby modulating their activity.[1] In certain cancers, most notably FL-HCC, a specific gene fusion event between DNAJB1 and PRKACA results in a constitutively active fusion protein.[2] This aberrant kinase activity is a primary driver of oncogenesis in these tumors, making PRKACA a compelling therapeutic target.[2][3][4]
This compound is a novel and potent inhibitor of PRKACA.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor activity both in vitro and in vivo, particularly in models expressing the DNAJB1-PRKACA fusion protein.[2][3][4] This guide will delve into the quantitative data supporting its efficacy, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different experimental setups.
Table 2.1: In Vitro Inhibitory Activity of DS89002333
| Parameter | Value | Cell Line/System | Notes |
| IC50 (PRKACA inhibition) | 0.3 nM | Biochemical Assay | Represents the concentration required for 50% inhibition of PRKACA kinase activity.[5][6][7] |
| IC50 (CREB Phosphorylation) | 50 nM | NIH/3T3 cells | Demonstrates intracellular target engagement by measuring the inhibition of a downstream substrate's phosphorylation. |
Table 2.2: In Vivo Anti-Tumor Efficacy of DS89002333
| Animal Model | Dosing Regimen | Outcome | Body Weight Impact |
| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg; p.o.; twice daily for 5 days | Exhibited anti-tumor activity. | No significant body weight loss observed. |
| FL-HCC PDX xenograft (Female NOD SCID mice) | 3, 30 mg/kg; p.o.; twice daily for 22 days | Showed significant anti-tumor activity. | Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PRKACA Kinase Activity Assay (Biochemical)
This protocol outlines a common method for determining the direct inhibitory effect of a compound on PRKACA kinase activity.
Materials:
-
Recombinant human PRKACA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[2]
-
This compound at various concentrations
-
Phosphocellulose paper (for radiolabeling method)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and the recombinant PRKACA enzyme.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as per the kit instructions).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[8]
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For the radiolabeling method, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.[2]
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cellular Assay for CREB Phosphorylation
This protocol assesses the intracellular activity of this compound by measuring the phosphorylation of a downstream PRKACA target, CREB.
Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound at various concentrations
-
Forskolin or other adenylyl cyclase activator
-
Lysis buffer
-
Primary antibodies against phospho-CREB (Ser133) and total CREB
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Seed NIH/3T3 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to activate adenylyl cyclase and increase intracellular cAMP levels, leading to PRKACA activation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using primary antibodies against phospho-CREB and total CREB to assess the phosphorylation status of CREB.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
-
Calculate the percentage of inhibition of CREB phosphorylation at each concentration of this compound and determine the cellular IC50 value.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment of an FL-HCC PDX model and its use in evaluating the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD SCID)
-
Fresh tumor tissue from an FL-HCC patient
-
Surgical tools
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Establishment of the PDX Model:
-
Obtain fresh, sterile tumor tissue from a consenting FL-HCC patient.
-
Surgically implant small fragments of the tumor tissue subcutaneously into the flanks of immunodeficient mice.[9]
-
Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), they can be passaged into new cohorts of mice for expansion.[9]
-
-
Efficacy Study:
-
Once the tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[5] The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the PRKACA inhibition pathway and a typical experimental workflow.
Caption: PRKACA signaling and inhibition by this compound.
Caption: Preclinical evaluation workflow for a PRKACA inhibitor.
Conclusion
This compound has emerged as a highly potent and specific inhibitor of PRKACA, with promising preclinical activity in models of FL-HCC. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical utility of this compound is warranted to translate these preclinical findings into effective therapies for patients with cancers driven by aberrant PRKACA signaling.
References
- 1. Patient-derived xenograft models in hepatopancreatobiliary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DS89002333 - Immunomart [immunomart.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma (FL-HCC): A Technical Guide
Abstract
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults, distinct from typical hepatocellular carcinoma in that it arises in non-cirrhotic livers.[1][2] A defining molecular characteristic of nearly all FL-HCC tumors is a somatic ~400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 gene to the PRKACA gene.[3][4] The resulting DNAJB1-PRKACA fusion gene encodes a chimeric protein with constitutively active Protein Kinase A (PKA) catalytic activity, a key driver of tumorigenesis in FL-HCC.[5][6][7] This guide details the target validation of (2S,4R)-DS89002333, a potent and orally active inhibitor of the PRKACA kinase, as a therapeutic agent for FL-HCC.
The Molecular Target: DNAJB1-PRKACA Fusion Kinase
The primary oncogenic driver in FL-HCC is the aberrant signaling from the DNAJB1-PRKACA fusion protein.[8] The fusion joins exon 1 of DNAJB1, which codes for a heat shock protein, to exons 2-10 of PRKACA, the catalytic subunit α of PKA.[4] This fusion event leads to the overexpression and unregulated, cAMP-independent activity of the PRKACA kinase.[2][5] The kinase activity of the fusion protein is essential for its oncogenic function, making it a prime therapeutic target.[6] Downstream signaling involves the phosphorylation of a multitude of cellular substrates, leading to transcriptional reprogramming and driving cell growth.[7][9]
Signaling Pathway
The constitutive activity of the DNAJB1-PRKACA fusion kinase drives FL-HCC pathogenesis. The inhibitor, this compound, directly binds to the ATP pocket of the PRKACA catalytic domain, blocking its kinase activity and inhibiting downstream oncogenic signaling.
Compound Profile: this compound
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of PRKACA.[6][9] It has been specifically investigated for its therapeutic potential in FL-HCC due to the cancer's dependence on the PRKACA kinase activity driven by the characteristic gene fusion.[10][11][12]
Preclinical Target Validation Data
The efficacy of this compound has been demonstrated in a series of in vitro and in vivo experiments designed to validate PRKACA as a therapeutic target in FL-HCC.
In Vitro Activity
The compound's potency was first established through direct enzyme inhibition and cell-based assays.
| Parameter | Assay | Value | Reference |
| Enzyme Inhibition | PRKACA Kinase Assay | IC50: 0.3 nM | [9][10][11] |
| Cellular Activity | CREB Phosphorylation (NIH/3T3 cells) | IC50: 50 nM | [9] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in mouse models, including an allograft model and a patient-derived xenograft (PDX) model, which is highly representative of human tumors.[9]
| Model Type | Cell Line / Tumor | Dosing Schedule | Key Outcome | Reference |
| Allograft | NIH/3T3-fusion | 12.5, 50 mg/kg, p.o., BID for 5 days | Exhibited anti-tumor activity without body weight loss. | [9] |
| PDX | FL-HCC PDX | 3, 30 mg/kg, p.o., BID for 22 days | Showed significant anti-tumor activity. | [9] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
In Vitro CREB Phosphorylation Assay
This assay measures the ability of the compound to inhibit the intracellular PRKACA kinase activity by quantifying the phosphorylation status of its downstream substrate, CREB.
Protocol:
-
Cell Seeding: NIH/3T3 cells are plated in appropriate multi-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a serial dilution of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[9] A DMSO-treated group serves as the vehicle control.
-
Protein Extraction: Following incubation, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification and Western Blot: Protein concentration is determined using a BCA assay. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated CREB (p-CREB) and total CREB.
-
Detection and Analysis: After incubation with secondary antibodies, bands are visualized using chemiluminescence. The signal intensity is quantified, and the ratio of p-CREB to total CREB is used to determine the dose-dependent inhibition and calculate the IC50 value.[9]
In Vivo Patient-Derived Xenograft (PDX) Model
This study assesses the anti-tumor efficacy of the compound in a model that closely mimics the human disease.
Protocol:
-
Animal Model: Female NOD SCID mice are used for the study.[9]
-
Tumor Implantation: Patient-derived FL-HCC tumor fragments expressing the DNAJB1-PRKACA fusion are subcutaneously implanted into the flanks of the mice.
-
Tumor Monitoring: Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered via oral gavage twice daily at doses of 3 and 30 mg/kg for 22 consecutive days.[9]
-
Efficacy Assessment: Tumor volumes and animal body weights are recorded throughout the study to assess efficacy and toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
Conclusion
The available preclinical data strongly support the validation of PRKACA as a therapeutic target in FL-HCC. The defining genetic alteration of this disease, the DNAJB1-PRKACA fusion, creates a clear dependency on the kinase's activity for tumor growth.[6][13] The small molecule inhibitor, this compound, demonstrates high potency against its target and translates this activity into significant anti-tumor efficacy in cellular and highly relevant patient-derived in vivo models.[9] These findings provide a robust rationale for the clinical development of this compound as a targeted therapy for patients with Fibrolamellar Hepatocellular Carcinoma.
References
- 1. Fibrolamellar Hepatocellular Carcinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibrolamellar hepatocellular carcinoma | AASLD [aasld.org]
- 3. A framework for fibrolamellar carcinoma research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrolamellar Hepatocellular Carcinoma: Mechanistic Distinction From Adult Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DS89002333 - Immunomart [immunomart.com]
- 11. DS89002333 - Immunomart [immunomart.com]
- 12. tebubio.com [tebubio.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
(2S,4R)-DS89002333 role in Stem Cell/Wnt signaling
An In-Depth Technical Guide on (2S,4R)-DS89002333: A Potent PRKACA Inhibitor with Implications for Stem Cell/Wnt Signaling
Introduction
This compound is the specific enantiomer of DS89002333, a novel, potent, and orally active small molecule inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3] This compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of a specific DNAJB1-PRKACA fusion gene.[1][4] While the primary mechanism of action of DS89002333 is the direct inhibition of PRKACA's kinase activity, its downstream effects have potential implications for key signaling pathways implicated in cancer and stem cell biology, including the Wnt signaling pathway.[5][6] This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, its role in PRKACA and Wnt signaling, and detailed experimental protocols for its evaluation.
Quantitative Data
The pharmacological activity of DS89002333 has been characterized in both biochemical and cell-based assays, as well as in in vivo animal models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Activity of DS89002333
| Assay Type | Target/Marker | Cell Line | IC50 Value | Reference |
| Biochemical Kinase Assay | PRKACA | N/A | 0.3 nM | [1][7][8] |
| Cell-Based Assay | CREB Phosphorylation | NIH/3T3 | 50 nM | [1] |
Table 2: In Vivo Efficacy of DS89002333
| Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |
| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily | 22 days | Showed significant anti-tumor activity. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the inhibition of PRKACA, a key enzyme in the cAMP signaling pathway. This pathway has known interactions with the Wnt signaling cascade, a critical regulator of stem cell function and tumorigenesis.
PKA Signaling Pathway and Inhibition by this compound
The cAMP-dependent protein kinase A (PKA) is a holoenzyme that, in its inactive state, consists of two regulatory and two catalytic subunits (PRKACA).[9] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating a multitude of downstream substrates, including the transcription factor CREB (cAMP Response Element-Binding protein).[9] In FL-HCC, the DNAJB1-PRKACA fusion protein results in constitutively active PRKACA, leading to uncontrolled cell growth.[4] this compound directly inhibits the kinase activity of the PRKACA subunit, thereby blocking downstream signaling.
Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the "off" state (absence of Wnt ligand), a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt binding to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
Crosstalk between PKA and Wnt Signaling
Evidence suggests a complex interplay between the PKA and Wnt signaling pathways. PRKACA can directly phosphorylate β-catenin at specific serine residues (S552 and S675). This phosphorylation has been reported to have context-dependent effects, in some cases promoting β-catenin's nuclear localization and transcriptional activity.[6] Therefore, by inhibiting PRKACA, this compound could potentially modulate Wnt signaling by preventing this phosphorylation event, thereby influencing the activity of β-catenin.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize PRKACA inhibitors like this compound.
Experimental Workflow
A typical workflow for the preclinical evaluation of a targeted inhibitor like this compound involves a multi-step process from initial biochemical screening to in vivo efficacy studies.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 9. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2S,4R)-DS89002333, a Potent PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, and it is distinct from typical hepatocellular carcinoma in that it often arises in non-cirrhotic livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes.[1][3] The resulting chimeric protein, DNAJB1-PRKACA, possesses constitutively active protein kinase A (PKA) catalytic subunit alpha (PRKACA) activity, which is a key driver of oncogenesis in this disease.[1][4][5][6]
(2S,4R)-DS89002333 is a novel, orally active, and highly potent small molecule inhibitor of PRKACA.[7][8][9][10] This technical guide provides an in-depth overview of the interaction of this compound with the DNAJB1-PRKACA fusion protein, its mechanism of action, and its potential as a therapeutic agent for FL-HCC. While initially queried for its interaction with the TGF-beta/Smad pathway, the primary and well-documented mechanism of action for this compound is the direct inhibition of PRKACA.
Mechanism of Action
The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC.[3][11] The fusion results in a constitutively active PRKACA kinase, leading to the dysregulation of downstream signaling pathways that promote cell growth and survival.[4][5][6]
This compound exerts its therapeutic effect by directly binding to the ATP-binding site of the PRKACA catalytic subunit, thereby inhibiting its kinase activity.[1][7] This inhibition blocks the phosphorylation of downstream substrates of PRKACA, leading to the suppression of oncogenic signaling.
Recent studies have elucidated a key downstream pathway affected by the DNAJB1-PRKACA fusion. The fusion protein has been shown to phosphorylate and inactivate Salt-Inducible Kinases (SIKs).[4][5] This inactivation leads to the de-repression of the transcriptional co-activator CRTC2, which, along with the acetyltransferase p300, drives a transcriptional program that promotes malignant growth.[5][6] By inhibiting the DNAJB1-PRKACA kinase activity, this compound is expected to restore SIK activity and suppress this oncogenic transcriptional reprogramming.
While the TGF-beta/Smad pathway is a crucial regulator in many cancers, a direct and primary interaction with this compound has not been established in the context of FL-HCC. There is evidence of crosstalk between the TGF-beta/Smad and MAPK pathways, and PRKACA can influence MAPK signaling.[12][13][14][15] However, the core mechanism of this compound is centered on the direct inhibition of the DNAJB1-PRKACA fusion protein.
Quantitative Data
The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PRKACA Inhibition (IC50) | 0.3 nM | Biochemical Assay | [7][8][9][10] |
| CREB Phosphorylation Inhibition (IC50) | 50 nM | NIH/3T3 cells | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft model | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Anti-tumor activity without body weight loss | [7] |
| FL-HCC Patient-Derived Xenograft (PDX) model | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant tumor inhibition | [7] |
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound.
PRKACA Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against the PRKACA enzyme.
Methodology:
-
Recombinant human PRKACA enzyme is incubated with a specific peptide substrate (e.g., Kemptide) and ATP in a kinase buffer.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and measuring incorporation, or using a phosphospecific antibody in an ELISA format.
-
The percentage of inhibition at each concentration of the compound is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Assay for CREB Phosphorylation
Objective: To assess the ability of this compound to inhibit PRKACA activity within a cellular context.
Methodology:
-
NIH/3T3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes).[7]
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated CREB (p-CREB) and total CREB are measured using a quantitative method such as an ELISA or Western blotting with specific antibodies.
-
The ratio of p-CREB to total CREB is calculated for each treatment condition.
-
The percentage of inhibition of CREB phosphorylation is determined relative to a vehicle-treated control.
-
The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of FL-HCC.
Methodology:
-
Female immunodeficient mice (e.g., NOD SCID) are used for the study.[7]
-
Tumor fragments from an FL-HCC patient-derived xenograft (PDX) are subcutaneously implanted into the flanks of the mice.
-
Tumor growth is monitored regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at the specified doses and schedule (e.g., 3 and 30 mg/kg, twice daily).[7]
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DNAJB1-PRKACA signaling pathway in FL-HCC.
Experimental Workflow Diagram
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fibrofoundation.org [fibrofoundation.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. DS89002333 - Immunomart [immunomart.com]
- 10. DS89002333 - Immunomart [immunomart.com]
- 11. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between the p38 and TGF-β signaling pathways through TβRI, TβRII and Smad3 expression in plancental choriocarcinoma JEG-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional cross-talk between Smad, ERK1/2, and p38 mitogen-activated protein kinase pathways regulates transforming growth factor-beta-induced aggrecan gene expression in chondrogenic ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2S,4R)-DS89002333: A Potent PRKACA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of (2S,4R)-DS89002333, a potent and orally active inhibitor of Protein Kinase A, cAMP-activated, alpha catalytic subunit (PRKACA). This document details the compound's mechanism of action, particularly in the context of fibrolamellar hepatocellular carcinoma (FL-HCC), and provides insights into relevant experimental methodologies.
Molecular Structure and Properties
This compound is the enantiomer of DS89002333.[1] It is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide | [2] |
| Molecular Formula | C22H20ClF2N3O3 | [1] |
| Molecular Weight | 447.86 g/mol | [1] |
| CAS Number | 2832159-79-0 (for parent DS89002333) | [3] |
| Target | PRKACA (PKA) | [1] |
| Pathway | Stem Cell/Wnt; TGF-beta/Smad | [1] |
| IC50 (PRKACA) | 0.3 nM | [1][4] |
| Solubility | DMSO: 100 mg/mL (ultrasonic) |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by potently inhibiting the kinase activity of PRKACA. In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer predominantly affecting adolescents and young adults, the majority of cases are driven by a specific genetic mutation: a fusion of the DNAJB1 and PRKACA genes. This fusion results in a constitutively active DNAJB1-PRKACA fusion protein, which is a key oncogenic driver.
The aberrant activity of the DNAJB1-PRKACA fusion protein disrupts normal cellular signaling. A critical downstream effect is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 then translocates to the nucleus and, in conjunction with the acetyltransferase p300, drives the expression of genes that promote malignant growth.
By inhibiting the kinase activity of the PRKACA component of the fusion protein, this compound prevents the inactivation of SIKs, thereby blocking the pro-tumorigenic signaling cascade.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound, based on available literature.
A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of the compound against PRKACA.
-
Reagents and Materials:
-
Recombinant human PRKACA enzyme
-
Biotinylated peptide substrate (e.g., CREBtide)
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
The PRKACA enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method, such as a luminescence-based assay.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
To assess the compound's activity within a cellular context, the phosphorylation of downstream targets of PRKACA, such as CREB (cAMP response element-binding protein), is measured.
-
Cell Line: NIH/3T3 cells expressing the DNAJB1-PRKACA fusion gene are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with this compound at a range of concentrations (e.g., 0.001 to 10 µM) for a specified duration (e.g., 30 minutes).
-
Following treatment, cell lysates are prepared.
-
The levels of phosphorylated CREB (pCREB) and total CREB are determined using methods such as Western blotting or ELISA.
-
The dose-dependent inhibition of CREB phosphorylation is then quantified.
-
Patient-derived xenograft models are crucial for evaluating the anti-tumor efficacy of compounds in a system that closely mimics human tumors.
-
Animal Model: Female NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice are typically used.
-
Tumor Implantation:
-
Tumor fragments from FL-HCC patients expressing the DNAJB1-PRKACA fusion gene are surgically implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Once tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, typically twice daily, at various doses (e.g., 3 mg/kg and 30 mg/kg) for a specified period (e.g., 22 days).
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor activity is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DS89002333 - Immunomart [immunomart.com]
An In-depth Technical Guide to the (2S,4R)-DS89002333 Enantiomer of DS89002333
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS89002333 is a potent, orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] Its enantiomer, (2S,4R)-DS89002333, is of significant interest for its potential therapeutic application in cancers driven by aberrant PRKACA activity, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC). This rare liver cancer is characterized by a specific gene fusion, DNAJB1-PRKACA, which leads to uncontrolled kinase activity.[2][5] This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, relevant experimental protocols, and the downstream signaling pathways it targets. While specific quantitative data comparing the activity of the individual enantiomers of DS89002333 are not publicly available, this guide consolidates the existing knowledge on the parent compound and its relevance to FL-HCC research and drug development.
Introduction to DS89002333 and its (2S,4R) Enantiomer
DS89002333 has been identified as a highly potent inhibitor of PRKACA with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM.[1][3][4] It has demonstrated anti-tumor activity in both in vitro and in vivo models of FL-HCC, a disease for which there are currently limited effective therapeutic options.[2][5] The compound's efficacy is attributed to its direct inhibition of the constitutively active DNAJB1-PRKACA fusion protein, a key driver of this malignancy.[2][5]
This compound is a specific stereoisomer of DS89002333. In drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Although the specific activity of the (2S,4R) enantiomer compared to its corresponding (2R,4S) enantiomer or the racemic mixture has not been detailed in publicly accessible literature, its designation suggests that the stereochemical configuration is crucial for its biological activity.
Mechanism of Action and Signaling Pathway
The primary target of DS89002333 is the catalytic subunit of protein kinase A (PKA), PRKACA. In FL-HCC, a chromosomal deletion leads to the fusion of the DNAJB1 gene to the PRKACA gene. The resulting DNAJB1-PRKACA fusion protein has constitutive, unregulated kinase activity. This aberrant signaling is a central oncogenic driver in FL-HCC.
The downstream signaling cascade of the DNAJB1-PRKACA fusion protein involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the CREB-regulated transcription coactivator 2 (CRTC2). Activated CRTC2 translocates to the nucleus and, along with CREB (cAMP response element-binding protein), promotes the transcription of genes that drive cell proliferation and survival.
By inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein, this compound is expected to restore the normal regulation of this pathway, leading to the suppression of tumor growth. A key indicator of PRKACA inhibition in cellular assays is the reduction of CREB phosphorylation at serine 133.[1]
Quantitative Data
As of the latest available information, specific quantitative data comparing the inhibitory activity (e.g., IC50, Ki) of the this compound enantiomer with the (2R,4S)-enantiomer or the racemic mixture of DS89002333 are not publicly documented. The primary literature reports the potent PRKACA inhibitory activity of DS89002333 as a single entity.
Table 1: In Vitro Activity of DS89002333
| Compound | Target | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| DS89002333 | PRKACA | Kinase Assay | 0.3 | [1][3][4] |
| DS89002333 | Cellular CREB Phosphorylation | NIH/3T3 cells | 50 |[1] |
Table 2: In Vivo Efficacy of DS89002333
| Model | Compound | Dosing | Outcome | Reference |
|---|---|---|---|---|
| NIH/3T3-fusion allograft | DS89002333 | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Anti-tumor activity without body weight loss | [1] |
| FL-HCC PDX xenograft | DS89002333 | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant tumor inhibition |[1] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely experimental approaches.
PRKACA Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRKACA kinase.
Methodology:
-
Reagent Preparation: Recombinant human PRKACA enzyme, a specific peptide substrate (e.g., Kemptide), kinase assay buffer, and ATP are prepared. The test compound, this compound, is serially diluted.
-
Reaction Setup: The enzyme, substrate, and varying concentrations of the test compound are combined in a microplate well.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including Homogeneous Time-Resolved Fluorescence (HTRF), ELISA-based detection with a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular CREB Phosphorylation Assay (General Protocol)
This cell-based assay assesses the ability of the compound to inhibit PRKACA activity within a cellular context by measuring the phosphorylation of a downstream target, CREB.
Methodology:
-
Cell Culture: A suitable cell line, such as NIH/3T3 or an FL-HCC patient-derived cell line, is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting:
-
Total protein concentration in each lysate is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated CREB (pCREB at Ser133) and a primary antibody for total CREB as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Densitometry Analysis: The intensity of the pCREB and total CREB bands is quantified. The ratio of pCREB to total CREB is calculated to determine the extent of inhibition.
FL-HCC Patient-Derived Xenograft (PDX) Model (General Protocol)
PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents as they more closely recapitulate the heterogeneity and microenvironment of human tumors.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from an FL-HCC patient is surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they can be harvested and passaged into subsequent cohorts of mice to expand the model.
-
Study Initiation: When tumors in the study cohort reach a predefined volume, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be used for further analysis, such as western blotting for target engagement biomarkers (e.g., pCREB) or histological examination.
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion and Future Directions
This compound, as an enantiomer of the potent PRKACA inhibitor DS89002333, holds significant promise as a targeted therapy for fibrolamellar hepatocellular carcinoma. The inhibition of the oncogenic DNAJB1-PRKACA fusion protein represents a rational and promising therapeutic strategy for this devastating disease.
For a more complete understanding of the therapeutic potential of this compound, future research should focus on:
-
Stereospecific Activity: The public dissemination of data directly comparing the in vitro and in vivo activity of the (2S,4R) and (2R,4S) enantiomers is crucial to confirm that this compound is the eutomer (the more active enantiomer).
-
Detailed Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers is necessary.
-
Selectivity Profiling: A comprehensive kinase selectivity panel for this compound will help in understanding its potential off-target effects.
-
Clinical Translation: Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in FL-HCC patients.
This technical guide provides a foundational understanding of this compound based on the currently available scientific literature. As more research becomes available, a more detailed picture of its therapeutic potential will emerge, hopefully leading to a new treatment option for patients with fibrolamellar hepatocellular carcinoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. dovepress.com [dovepress.com]
An In-Depth Technical Guide to Investigating the DNAJB1-PRKACA Fusion Gene with (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNAJB1-PRKACA gene fusion is a pathognomonic driver of fibrolamellar hepatocellular carcinoma (FLC), a rare and aggressive liver cancer primarily affecting adolescents and young adults. This fusion results in a constitutively active chimeric protein kinase that drives oncogenesis. This technical guide provides a comprehensive overview of the investigation of this fusion gene using the potent and selective PRKACA inhibitor, (2S,4R)-DS89002333. We detail the underlying signaling pathways, provide structured quantitative data on the inhibitor's activity, and present detailed experimental protocols for key assays. This guide is intended to equip researchers with the necessary information to design and execute studies targeting the DNAJB1-PRKACA fusion.
The DNAJB1-PRKACA Fusion: A Key Oncogenic Driver
The DNAJB1-PRKACA fusion arises from a somatic deletion on chromosome 19, joining exon 1 of DNAJB1 to exons 2-10 of PRKACA. The resulting chimeric protein possesses constitutive protein kinase A (PKA) catalytic activity, which is crucial for its oncogenic function. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.
The DNAJB1-PRKACA Signaling Pathway
The DNAJB1-PRKACA fusion protein exerts its oncogenic effects through the dysregulation of downstream signaling cascades. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, in complex with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300, drives the expression of genes involved in cell growth, metabolism, and inflammation, thereby promoting tumorigenesis.[1][2][3]
This compound: A Potent Inhibitor of DNAJB1-PRKACA
This compound is a novel, orally active, and potent inhibitor of PRKACA kinase activity.[4][5][6][7] It has demonstrated significant anti-tumor activity in preclinical models of FLC expressing the DNAJB1-PRKACA fusion gene.
Quantitative Data on Inhibitor Activity
The inhibitory potential of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| PRKACA Kinase Assay | PRKACA | - | 0.3 nM | [4][6][7] |
| CREB Phosphorylation Assay | Intracellular PRKACA activity | NIH/3T3 | 50 nM | [4] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. | [4] |
| FLC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily | 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the DNAJB1-PRKACA fusion gene.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Recombinant DNAJB1-PRKACA fusion protein
-
This compound
-
Kinase-specific substrate (e.g., a peptide substrate for PKA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing the purified DNAJB1-PRKACA fusion protein and its specific peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of FLC cells.
Materials:
-
FLC patient-derived cell lines or other relevant cell lines expressing DNAJB1-PRKACA
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate-reading luminometer
Protocol:
-
Cell Seeding: Seed FLC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Patient-Derived Xenograft (PDX) Model
This in vivo model allows for the evaluation of the anti-tumor efficacy of this compound in a more clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Fresh FLC tumor tissue from consenting patients
-
Surgical tools
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
PDX Establishment:
-
Tumor Passaging: Once tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mice, excise the tumors, and passage them into new recipient mice.
-
Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., twice daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumor tissue can be collected for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.
-
Conclusion
The DNAJB1-PRKACA fusion gene represents a critical therapeutic target in fibrolamellar hepatocellular carcinoma. The potent and selective inhibitor, this compound, has shown significant promise in preclinical models by effectively targeting the aberrant kinase activity of the fusion protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important oncogenic driver and to develop novel therapeutic strategies for FLC patients. Continued research in this area is crucial to translate these promising preclinical findings into clinical benefits.
References
- 1. fibrofoundation.org [fibrofoundation.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DS89002333 - Immunomart [immunomart.com]
- 8. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Liver Meeting Digital Experience™ [aasld.confex.com]
- 10. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient-Derived Xenografts and Direct-from-Patient Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fibrofoundation.org [fibrofoundation.org]
Early-Stage Research on (2S,4R)-DS89002333 for the Treatment of Fibrolamellar Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive form of liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease.[1][2] A defining molecular characteristic of FL-HCC is a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes.[1][2][3][4][5] This fusion event produces a chimeric protein, DNAJB1-PRKACA, which possesses constitutively active protein kinase A (PKA) catalytic activity and is considered the primary oncogenic driver of this malignancy.[4][6] (2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of PRKACA that has shown promising anti-tumor activity in preclinical models of FL-HCC.[1][7] This document provides a comprehensive overview of the early-stage research on DS89002333, including its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation.
Mechanism of Action
The oncogenic activity of the DNAJB1-PRKACA fusion protein stems from its uncontrolled kinase function.[6] This aberrant signaling cascade is believed to drive tumorigenesis through the phosphorylation and subsequent inactivation of salt-inducible kinases (SIKs).[6][8][9] The suppression of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2, which then translocates to the nucleus and, in complex with CREB and the acetyltransferase p300, drives a pro-oncogenic transcriptional program.[6][8][9] There is also evidence suggesting an interaction with the Wnt/β-catenin signaling pathway.[3][5][10]
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of the PRKACA kinase domain within the DNAJB1-PRKACA fusion protein.[1] This inhibition restores the normal signaling cascade, leading to the suppression of tumor cell growth and proliferation.[1][2]
Caption: Signaling pathway of DNAJB1-PRKACA in FL-HCC and the inhibitory action of DS89002333.
Preclinical Efficacy
The preclinical anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.
In Vitro Activity
DS89002333 has demonstrated potent inhibitory activity against the PRKACA kinase.[1] Quantitative analysis of its enzymatic inhibition and its effect on the proliferation of FL-HCC cells are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PRKACA) | 0.3 nM | Enzymatic Assay | [7] |
| Cell Growth | Inhibited | FL-HCC cells expressing DNAJB1-PRKACA | [1][2] |
In Vivo Activity
The in vivo efficacy of DS89002333 was assessed in a patient-derived xenograft (PDX) mouse model of FL-HCC, which harbors the characteristic DNAJB1-PRKACA gene fusion.[1]
| Animal Model | Treatment | Outcome | Reference |
| FL-HCC PDX | This compound | Showed anti-tumor activity | [1][2] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following sections outline the standard methodologies employed in the preclinical evaluation of kinase inhibitors like DS89002333.
PRKACA Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) of DS89002333 against PRKACA was likely determined using a biochemical kinase assay.
Objective: To quantify the potency of DS89002333 in inhibiting the enzymatic activity of the PRKACA kinase.
Methodology:
-
Reagents: Recombinant human PRKACA enzyme, a suitable peptide substrate, ATP, and DS89002333 at various concentrations.
-
Procedure:
-
The PRKACA enzyme is incubated with a serial dilution of DS89002333.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP consumed.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of DS89002333 relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Cell-Based Proliferation Assays
The effect of DS89002333 on the growth of FL-HCC cells was likely assessed using standard cell viability or proliferation assays.
Objective: To determine the effect of DS89002333 on the growth and viability of FL-HCC cells expressing the DNAJB1-PRKACA fusion protein.
Methodology:
-
Cell Culture: FL-HCC patient-derived cells or engineered cell lines expressing the DNAJB1-PRKACA fusion are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of DS89002333 or a vehicle control.
-
Incubation: The cells are incubated for a period of time, typically 72 to 120 hours, to allow for effects on cell proliferation to become apparent.
-
Assessment of Cell Viability/Proliferation:
-
Metabolic Assays: Reagents such as MTT, MTS, or resazurin are added to the cells. The conversion of these dyes by metabolically active cells into colored or fluorescent products is measured using a spectrophotometer or fluorometer.
-
ATP Measurement: Luminescence-based assays that quantify intracellular ATP levels (e.g., CellTiter-Glo®) can be used, as ATP levels correlate with cell viability.
-
Direct Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically expressed as the percentage of cell viability relative to the vehicle control. An IC50 or GI50 (concentration for 50% growth inhibition) value can be calculated.
Patient-Derived Xenograft (PDX) Model
The in vivo anti-tumor activity of DS89002333 was evaluated in an FL-HCC PDX model.
Objective: To assess the in vivo efficacy of DS89002333 in a clinically relevant animal model of FL-HCC.
Methodology:
-
Model Establishment:
-
Tumor tissue from an FL-HCC patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
The tumors are allowed to grow and are then passaged to subsequent cohorts of mice for experimental studies.
-
-
Treatment:
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The treatment group receives DS89002333, likely administered orally based on its described properties, at a specified dose and schedule.[7] The control group receives a vehicle.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Primary endpoints typically include tumor growth inhibition (TGI) and assessment of tolerability.
-
-
Data Analysis: Tumor volumes and body weights are plotted over time for both treatment and control groups. Statistical analyses are performed to determine the significance of the anti-tumor effect.
Conclusion and Future Directions
The early-stage research on this compound has established it as a potent inhibitor of the PRKACA kinase, the key oncogenic driver in Fibrolamellar Hepatocellular Carcinoma. Preclinical studies have demonstrated its ability to inhibit the growth of FL-HCC cells both in vitro and in vivo. These promising results suggest that DS89002333 could be a potential therapeutic agent for this rare and aggressive liver cancer.[1][2] Further investigation into its clinical efficacy, safety profile, and potential for combination therapies is warranted. The targeting of the DNAJB1-PRKACA fusion protein represents a significant advancement in the development of targeted therapies for FL-HCC.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma | Scilit [scilit.com]
- 4. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNAJB1-PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fibrofoundation.org [fibrofoundation.org]
- 7. DS89002333 - Immunomart [immunomart.com]
- 8. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for (2S,4R)-DS89002333 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A, catalytic subunit alpha (PRKACA).[1][2] This compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1][3][4] The primary mechanism of action of this compound is the inhibition of PRKACA kinase activity, which in turn modulates downstream signaling pathways, such as the phosphorylation of cAMP-responsive element binding protein (CREB), and inhibits cancer cell growth.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The inhibitory activity of DS89002333, the racemate of this compound, has been quantified in biochemical and cellular assays.
| Assay Type | Target/Marker | Cell Line | IC50 Value |
| Biochemical Kinase Assay | PRKACA | - | 0.3 nM[1][4] |
| Cellular Phosphorylation Assay | Phospho-CREB | NIH/3T3 | 50 nM[1] |
Experimental Protocols
PRKACA Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against PRKACA using a biochemical assay format.
Materials:
-
Recombinant human PRKACA enzyme
-
Biotinylated-peptide substrate (e.g., CREB peptide: KRREILSRRPSYR)[5]
-
This compound
-
ATP
-
cAMP
-
Kinase assay buffer (e.g., 0.1 M Tris pH 7.5)[5]
-
EDTA (for stopping the reaction)
-
Detection reagents (e.g., HTRF, LanthaScreen™, or ELISA-based)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound.
-
Add the PRKACA enzyme and the biotinylated-peptide substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP and cAMP.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).[5]
-
Stop the reaction by adding EDTA.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Cellular CREB Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated CREB (pCREB) in cells treated with this compound to assess its intracellular target engagement. While NIH/3T3 cells have been used, patient-derived FL-HCC organoids or HEK293T cells engineered to express the DNAJB1-PRKACA fusion protein are also highly relevant models.[6][7]
Materials:
-
NIH/3T3 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
PKA activator (e.g., Forskolin)
-
Lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.[1]
-
Stimulate the cells with a PKA activator (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of CREB phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol is used to evaluate the effect of this compound on the proliferation and viability of cancer cells, particularly those dependent on the DNAJB1-PRKACA fusion protein.
Materials:
-
FL-HCC patient-derived cells or other relevant cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Caption: PKA signaling pathway in FL-HCC and the inhibitory action of this compound.
Caption: Experimental workflow for the Western blot analysis of CREB phosphorylation.
Caption: Step-by-step workflow for the MTT cell viability and proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human liver organoids for disease modeling of fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S,4R)-DS89002333 in a Fibrolamellar Hepatocellular Carcinoma (FL-HCC) In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is a novel and potent small molecule inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2] In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults, the majority of cases are characterized by a specific genetic alteration: a ~400kb somatic deletion on chromosome 19. This deletion leads to the fusion of the DNAJB1 and PRKACA genes, resulting in the expression of the DNAJB1-PRKACA fusion protein. The kinase activity of the PRKACA component of this fusion protein is essential for its oncogenic activity, making it a prime therapeutic target.[1][2]
Preclinical studies have demonstrated that this compound exhibits anti-tumor activity in in vitro and in vivo models of FL-HCC, particularly in patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene.[1][2] These application notes provide a guide for utilizing this compound in a relevant in vivo xenograft model to evaluate its therapeutic efficacy.
Mechanism of Action and Signaling Pathway
The DNAJB1-PRKACA fusion protein leads to the constitutive activation of the PKA signaling pathway, a key regulator of numerous cellular processes. This aberrant signaling is a primary driver of FL-HCC tumorigenesis. This compound acts by directly inhibiting the catalytic activity of the PRKACA moiety of this fusion protein, thereby blocking downstream signaling and inhibiting tumor growth.
Figure 1: Simplified signaling pathway of the DNAJB1-PRKACA fusion protein in FL-HCC and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of FL-HCC. Specific parameters may require optimization based on the specific PDX model and laboratory conditions.
1. Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG) are recommended to prevent graft rejection.
-
Age/Sex: Female mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Model
-
Model: A patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma confirmed to express the DNAJB1-PRKACA fusion gene.
-
Implantation:
-
Surgically resected tumor tissue from an FL-HCC patient is fragmented into small pieces (approximately 2-3 mm³).
-
Under anesthesia, a small incision is made on the flank of the mouse, and a subcutaneous pocket is created.
-
A single tumor fragment is implanted into the subcutaneous space.
-
The incision is closed with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored bi-weekly using a digital caliper.
-
Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
Animals are randomized into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
3. Drug Formulation and Administration
-
This compound Formulation: The formulation of this compound for oral administration will depend on its physicochemical properties. A common approach is to prepare a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent system (e.g., DMSO/PEG300/saline). The final formulation should be sterile.
-
Vehicle Control: The same vehicle used to formulate this compound should be administered to the control group.
-
Dosage and Schedule: Based on preclinical studies, a potential starting point for dosage could be in the range of 10-30 mg/kg, administered orally twice daily. The optimal dose and schedule should be determined through dose-ranging studies.
-
Route of Administration: Oral gavage is the recommended route of administration.
4. Efficacy Evaluation
-
Treatment Duration: Treatment should continue for a specified period, for example, 21-28 days, or until tumors in the control group reach a predetermined endpoint.
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Secondary Endpoints:
-
Body weight changes to assess toxicity.
-
Tumor regression.
-
Survival analysis.
-
Pharmacodynamic analysis of tumor tissue (e.g., measurement of phosphorylated downstream targets of PRKACA).
-
-
5. Statistical Analysis
-
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures or a mixed-effects model.
-
Differences in final tumor volumes between groups can be assessed using a t-test or a one-way ANOVA followed by a post-hoc test.
-
A p-value of < 0.05 is typically considered statistically significant.
Figure 2: General experimental workflow for evaluating the in vivo efficacy of this compound in an FL-HCC PDX model.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Illustrative Template for Summarizing In Vivo Efficacy Data of this compound in an FL-HCC PDX Model
| Treatment Group | Dose (mg/kg) | Schedule | N | Mean Tumor Volume at Start (mm³ ± SEM) | Mean Tumor Volume at End (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | p.o., BID | 10 | 150 ± 15 | 1200 ± 150 | - | +5 | - |
| This compound | 10 | p.o., BID | 10 | 152 ± 16 | 600 ± 80 | 50 | +2 | <0.05 |
| This compound | 30 | p.o., BID | 10 | 148 ± 14 | 300 ± 50 | 75 | -2 | <0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of a well-characterized FL-HCC patient-derived xenograft model provides a robust platform for the preclinical evaluation of this compound. The protocols and guidelines presented here offer a framework for conducting these studies to generate reliable data on the anti-tumor efficacy and tolerability of this promising PRKACA inhibitor. Adherence to rigorous experimental design and data analysis will be crucial in advancing the development of this compound as a potential therapeutic for patients with fibrolamellar hepatocellular carcinoma.
References
Application Notes and Protocols: Dosing and Administration of (2S,4R)-DS89002333 in Mice
For Research Use Only.
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A, cAMP-activated, alpha catalytic subunit (PRKACA).[1] The primary research application for this compound is in the study of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by a specific DNAJB1-PRKACA gene fusion.[1][2] This fusion protein is a key driver of tumor growth, making its inhibition a promising therapeutic strategy.[3][4] In preclinical studies, DS89002333 has demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC.[1][2]
These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice, based on established methodologies for similar in vivo studies. The provided dosing and treatment schedules are representative and should be optimized for specific experimental designs.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. In vivo efficacy data is representative and should be determined experimentally.
| Parameter | Value | Reference |
| Target | PRKACA | [1] |
| IC₅₀ (PRKACA) | 0.3 nM | [1] |
| Administration Route | Oral | [1] |
| Vehicle Formulation | 10% DMSO, 90% Corn Oil | N/A |
| Representative Dose | 10 - 50 mg/kg | N/A |
| Representative Schedule | Once daily (QD) | N/A |
| Tumor Growth Inhibition | Experimentally Determined | N/A |
Signaling Pathway
This compound inhibits the catalytic activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway. Inhibition of PRKACA by this compound is expected to block the phosphorylation of downstream substrates, thereby mitigating the oncogenic effects of the fusion protein.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution in a vehicle suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10 mg/mL stock solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final dosing solution:
-
In a sterile tube, add the required volume of the 10 mg/mL stock solution.
-
Add sterile corn oil to make up the final volume, such that the final concentration of DMSO is 10%. For example, to prepare 1 mL of dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.
-
Vortex thoroughly to create a uniform suspension.
-
-
Storage:
-
The stock solution in DMSO can be stored at -20°C for short periods.
-
The final dosing solution should be prepared fresh daily.
-
In Vivo Efficacy Study in an FL-HCC Patient-Derived Xenograft (PDX) Model
This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse PDX model of FL-HCC.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
Experimental Workflow:
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously implant small fragments of FL-HCC PDX tissue into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Administer this compound or vehicle control daily via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500 mm³) or a specific study duration.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement point.
-
Determine the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the PRKACA signaling pathway in FL-HCC. The protocols provided herein offer a framework for conducting in vivo studies to assess its therapeutic potential. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 3. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSPT1 Degraders in Cancer Research
A Note on the Topic: While the initial inquiry concerned the specific compound (2S,4R)-DS89002333, publicly available information on its application in cancer research is limited. Therefore, these application notes will focus on a well-characterized and highly relevant class of anti-cancer compounds: GSPT1 degraders . This information will provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this promising therapeutic strategy.
GSPT1 (G1 to S phase transition 1) is a translation termination factor that has emerged as a critical target in various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors.[1][2][3] GSPT1 degraders, which include molecular glues and proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic modality that induces the selective degradation of the GSPT1 protein, leading to potent anti-tumor effects.[3][4]
Mechanism of Action
GSPT1 degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[4] As molecular glues, they induce a conformational change in an E3 ubiquitin ligase, typically Cereblon (CRBN), enabling it to recognize and bind to GSPT1.[5][6][7] This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[4][5] The depletion of GSPT1 disrupts translation termination, triggers the integrated stress response (ISR), and ultimately leads to p53-independent apoptosis in cancer cells.[8][9]
Data Presentation: In Vitro Activity of GSPT1 Degraders
The following table summarizes the in vitro degradation potency and anti-proliferative activity of representative GSPT1 degraders in various cancer cell lines.
| Compound | Cell Line | DC50 (GSPT1 Degradation) | IC50 (Cell Viability) | Reference |
| CC-90009 | MV4-11 (AML) | ~10 nM (24h) | < 10 nM | [5][6] |
| Compound 6 (SJ6986) | MV4-11 (AML) | 2.1 nM (24h) | 5.3 nM | [10] |
| Compound 7 | MV4-11 (AML) | 10 nM (24h) | 25 nM | [10] |
| CC-885 | MOLM13 (AML) | Qualitative degradation observed | Not specified | [11] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: In Vitro GSPT1 Degradation Assay (Western Blot)
This protocol details the procedure for assessing the degradation of GSPT1 in cancer cell lines following treatment with a GSPT1 degrader.
1. Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MV4-11, MOLM13) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the GSPT1 degrader in complete culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat cells with the GSPT1 degrader or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[11]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][11]
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.[2]
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[2]
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[2][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software to determine the percentage of GSPT1 degradation relative to the vehicle control.[11]
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of GSPT1 degraders on the viability of cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[2]
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the GSPT1 degrader. Include a vehicle control (DMSO).[2]
3. Incubation:
-
Incubate the plate for a predetermined period, typically 72 hours.[2]
4. Viability Measurement (Example using MTS reagent):
-
Add MTS reagent to each well according to the manufacturer's protocol.[12]
-
Incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[12]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of a GSPT1 degrader in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).[13]
-
Subcutaneously implant cancer cells (e.g., MV4-11) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the GSPT1 degrader in an appropriate vehicle for administration (e.g., oral gavage, intraperitoneal injection).[13]
-
Administer the GSPT1 degrader at a predetermined dose and schedule. The control group should receive the vehicle only.
3. Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the overall health of the animals.
4. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., pharmacodynamic analysis of GSPT1 levels by Western blot or immunohistochemistry).
-
Analyze the tumor growth inhibition to determine the in vivo efficacy of the GSPT1 degrader.
Key Signaling Pathways
The degradation of GSPT1 impacts several critical signaling pathways in cancer cells.
-
Translation Termination: GSPT1 is a key component of the translation termination complex. Its degradation leads to ribosome stalling at stop codons, impairing the release of newly synthesized polypeptide chains.[8][9]
-
Integrated Stress Response (ISR): The disruption of protein synthesis activates the ISR, a cellular stress response pathway. A key event in this pathway is the upregulation of the transcription factor ATF4, which contributes to the induction of apoptosis.[8][9][14]
-
Cell Cycle Control: GSPT1 plays a role in the G1 to S phase transition of the cell cycle. Its depletion can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation.[15][16]
-
Apoptosis: The culmination of these effects is the induction of p53-independent apoptosis in cancer cells, making GSPT1 degraders a potential therapeutic option for cancers with TP53 mutations.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S,4R)-DS89002333 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A (PKA) catalytic subunit alpha (PRKACA) with an IC50 of 0.3 nM.[1][2][3][4] It has demonstrated anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by a fusion gene involving DNAJB1 and PRKACA. The resulting fusion protein leads to aberrant PKA signaling, which can be targeted by inhibitors like this compound. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its effects on cell viability and PKA signaling.
Mechanism of Action: PKA Signaling Pathway
Protein Kinase A is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). Upon activation, the catalytic subunits of PKA, including PRKACA, phosphorylate a multitude of downstream substrates, regulating diverse cellular processes such as gene expression, metabolism, and cell proliferation. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive activation of PKA signaling. This compound acts by directly inhibiting the catalytic activity of PRKACA, thereby blocking the phosphorylation of its downstream targets.
Figure 1. Simplified PKA signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Value | Reference |
| Target | PRKACA | [1] |
| IC50 | 0.3 nM | [2][4] |
| Molecular Formula | C22H20ClF2N3O3 | [1] |
| Molecular Weight | 447.86 g/mol | [1] |
| Solubility | DMSO | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line being used
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.4786 mg of the compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7][8][9][10] A vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) should always be included in experiments.
-
Figure 2. Workflow for the preparation of this compound solutions.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cell line of interest (e.g., FL-HCC patient-derived cells, or other relevant cell lines)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][3][11][12] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, carefully remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13][14][15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of PKA Signaling
This protocol provides a method to analyze the phosphorylation status of key PKA substrates, such as CREB (cAMP response element-binding protein) and VASP (vasodilator-stimulated phosphoprotein), in response to treatment with this compound.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total CREB). This allows for the normalization of the phosphorylated protein signal to the total amount of the protein.
-
This comprehensive guide provides a foundation for utilizing this compound in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-CREB (Ser133) Polyclonal Antibody (600-401-270) [thermofisher.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. CREB (48H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 12. med.unc.edu [med.unc.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Anti-CREB (phospho Ser133) antibody (GTX130379) | GeneTex [genetex.com]
- 19. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-CREB (Ser133) (1B6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of (2S,4R)-DS89002333 in 3D Organoid Models of Fibrolamellar Hepatocellular Carcinoma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults, and notably, it develops in otherwise healthy livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic 400-kb deletion on chromosome 19, which results in a fusion of the DNAJB1 and PRKACA genes. This fusion encodes the DNAJB1-PRKACA fusion protein, the primary oncogenic driver in this cancer.[1][2][3] The fusion protein leads to constitutive activation of Protein Kinase A (PKA) signaling, which is essential for its oncogenic activity.[4]
(2S,4R)-DS89002333 is a potent, orally active inhibitor of PRKACA, the catalytic subunit of PKA, with an IC50 of 0.3 nM.[4] It has demonstrated significant anti-tumor activity in in-vivo FL-HCC patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene.[4] Three-dimensional (3D) organoid models of FL-HCC, derived from patient tumors, have been successfully established and validated to recapitulate the histopathology and transcriptomic signature of the original tumors, including the expression of the hallmark DNAJB1-PRKACA fusion.[1][5] These organoid models present a valuable in-vitro platform for preclinical drug screening and for studying the pathobiology of FL-HCC.
This document provides detailed protocols for the application of this compound in 3D organoid models of FL-HCC, covering organoid culture, drug treatment, and downstream assays for assessing treatment efficacy.
Signaling Pathway and Drug Mechanism of Action
The DNAJB1-PRKACA fusion protein leads to uncontrolled PKA activity. This aberrant signaling is believed to drive FL-HCC tumorigenesis through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). Inactivation of SIKs results in the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus, CRTC2, along with its binding partner p300, activates a transcriptional program that promotes cell proliferation and survival. This compound directly inhibits the kinase activity of the PRKACA component of the fusion protein, thereby blocking this oncogenic signaling cascade.
Experimental Protocols
The following protocols are adapted from established methods for drug testing in liver organoids.[6][7][8][9][10] Researchers should optimize these protocols for their specific FL-HCC organoid lines.
FL-HCC Organoid Culture and Maintenance
This protocol is based on the successful generation of FL-HCC organoids from patient tissue.[1][5]
Materials:
-
FL-HCC patient-derived organoids
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Organoid Culture Medium (specific formulation for liver organoids)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
24-well tissue culture plates
Protocol:
-
Thaw cryopreserved FL-HCC organoids rapidly in a 37°C water bath.
-
Transfer organoids to a 15 mL conical tube and wash with 10 mL of cold organoid culture medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the organoid pellet in cold Basement Membrane Matrix.
-
Plate 50 µL domes of the organoid-matrix mixture into the center of wells of a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the domes.
-
Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Culture organoids at 37°C, 5% CO2. Change the medium every 2-3 days.
-
Passage organoids every 7-14 days by disrupting the domes, recovering the organoids, and replating as described above.
Drug Treatment of FL-HCC Organoids
Materials:
-
This compound (stock solution in DMSO)
-
FL-HCC organoids cultured in 24-well or 96-well plates
-
Organoid culture medium
-
DMSO (vehicle control)
Protocol:
-
Culture FL-HCC organoids until they reach a desired size and density.
-
Prepare serial dilutions of this compound in organoid culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates at 37°C, 5% CO2 for the desired treatment duration (e.g., 72 hours).
Assessment of Organoid Viability
A common method to assess the effect of a drug on organoid viability is the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[11]
Materials:
-
Treated FL-HCC organoids in 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate with treated organoids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining
Immunofluorescence can be used to visualize changes in protein expression and localization within the organoids following treatment.
Materials:
-
Treated FL-HCC organoids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-Ki67)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Fix organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount organoids on a slide with mounting medium and image using a confocal microscope.
Western Blot Analysis
Western blotting can be used to quantify changes in the levels of specific proteins and their phosphorylation status.
Materials:
-
Treated FL-HCC organoids
-
Cell recovery solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary and secondary antibodies
Protocol:
-
Harvest organoids by depolymerizing the matrix with a non-enzymatic cell recovery solution.
-
Wash the organoid pellet with cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration of the supernatant.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-p300).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Data Presentation
Please note: The following data is illustrative and serves as an example of how to present results. Actual data will be generated from the experiments described above.
Table 1: Effect of this compound on the Viability of FL-HCC Organoids
| This compound Concentration (nM) | Mean Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 100 | 25.9 ± 3.9 |
| 1000 | 10.2 ± 2.1 |
| IC50 (nM) | ~12 |
Table 2: Summary of Western Blot Analysis of Key Signaling Proteins
| Treatment | p-CREB/Total CREB Ratio (Fold Change vs. Control) | p300 Expression (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.25 | 0.65 |
Conclusion
The use of patient-derived 3D organoid models of FL-HCC provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. These models allow for the assessment of drug efficacy in a system that more closely mimics the in-vivo tumor microenvironment and preserves the genetic identity of the patient's tumor. The protocols outlined here provide a framework for researchers to investigate the therapeutic potential of PRKACA inhibitors and to further elucidate the molecular mechanisms underlying FL-HCC.
References
- 1. Human liver organoids for disease modeling of fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 Engineering of Adult Mouse Liver Demonstrates That the Dnajb1–Prkaca Gene Fusion is Sufficient to Induce Tumors Resembling Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Organoids from Fibrolamellar Carcinoma Human Cells - EGA European Genome-Phenome Archive [ega-archive.org]
- 6. stemcell.com [stemcell.com]
- 7. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid Models of Human Liver Cancers Derived from Tumor Needle Biopsies. [sonar.ch]
- 9. Organoid Models of Human Liver Cancers Derived from Tumor Needle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opportunities and challenges of hepatocellular carcinoma organoids for targeted drugs sensitivity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoid viability assay [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of PRKACA Inhibition by (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), with its catalytic subunit alpha (PRKACA), is a crucial enzyme in various cellular signaling pathways. Its dysregulation has been implicated in several diseases, including cancer. (2S,4R)-DS89002333 is a potent and selective inhibitor of PRKACA, exhibiting an impressive IC50 of 0.3 nM.[1][2] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on PRKACA. The primary method to evaluate this inhibition is by monitoring the phosphorylation status of a key downstream target of PRKACA, the cAMP-responsive element-binding protein (CREB), specifically at the Serine 133 residue (pCREB Ser133). A decrease in the pCREB signal relative to the total CREB signal upon treatment with this compound indicates successful inhibition of PRKACA activity.
Signaling Pathway
The canonical PKA signaling pathway begins with the activation of G-protein coupled receptors, leading to the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits, such as PRKACA. Activated PRKACA proceeds to phosphorylate a multitude of downstream substrates, including the transcription factor CREB at Serine 133. Phosphorylated CREB then translocates to the nucleus to regulate gene expression. The inhibitor this compound directly targets the catalytic activity of PRKACA, thereby preventing the phosphorylation of its downstream targets.
References
Application Notes and Protocols for Immunohistochemistry with (2S,4R)-DS89002333 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,4R)-DS89002333 is a potent and orally active small molecule inhibitor of the cAMP-activated protein kinase A catalytic subunit alpha (PRKACA).[1][2][3] It is under investigation as a therapeutic agent for Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer characterized by a specific gene fusion, DNAJB1-PRKACA.[1] This fusion event leads to a constitutively active PRKACA kinase, driving oncogenic signaling.[1] this compound has demonstrated anti-tumor activity in preclinical models of FL-HCC, including patient-derived xenografts.[1][4]
Immunohistochemistry (IHC) is a critical technique for evaluating the pharmacodynamic effects of targeted therapies like this compound in tissue samples. By visualizing the modulation of downstream signaling proteins in the tumor microenvironment, IHC provides valuable insights into target engagement and biological response. These application notes provide detailed protocols for the IHC analysis of tissues treated with this compound, focusing on key pharmacodynamic biomarkers of PRKACA inhibition.
Signaling Pathway and Mechanism of Action
The DNAJB1-PRKACA fusion protein possesses constitutive kinase activity, leading to the phosphorylation of downstream substrates that promote cell proliferation and survival. A key downstream event is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This inactivation allows for the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2, which, in complex with CREB and the histone acetyltransferase p300, drives the expression of genes implicated in tumorigenesis. This compound inhibits the catalytic activity of the PRKACA fusion kinase, thereby preventing the phosphorylation and inactivation of SIKs and suppressing the downstream signaling cascade. Another direct and well-characterized substrate of PRKACA is the cAMP response element-binding protein (CREB), which is activated upon phosphorylation at Ser133. Inhibition of PRKACA by this compound is therefore expected to reduce the levels of phosphorylated CREB.
Data Presentation: Quantitative Immunohistochemistry Analysis
The following tables summarize hypothetical quantitative data from IHC analysis of FL-HCC patient-derived xenograft (PDX) tissues treated with this compound. Staining intensity is scored on a scale of 0 (negative) to 3+ (strong), and the percentage of positive tumor cells is determined. The H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity).
Table 1: IHC Analysis of Phospho-SIK (p-SIK) in this compound Treated FL-HCC PDX Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 88 ± 9 | 245 ± 35 |
| This compound (10 mg/kg) | 1.4 ± 0.5 | 45 ± 12 | 110 ± 28 |
| This compound (30 mg/kg) | 0.6 ± 0.3 | 18 ± 7 | 40 ± 15 |
Table 2: IHC Analysis of Phospho-CREB (Ser133) in this compound Treated FL-HCC PDX Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 92 ± 6 | 270 ± 25 |
| This compound (10 mg/kg) | 1.6 ± 0.6 | 55 ± 15 | 145 ± 38 |
| This compound (30 mg/kg) | 0.8 ± 0.4 | 25 ± 10 | 65 ± 20 |
Experimental Protocols
I. Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Fixation and Processing:
-
Immediately after excision, fix tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.
-
Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a dry oven at 60°C for at least 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final rinse in deionized water.
3. Antigen Retrieval:
-
For phospho-SIK and phospho-CREB, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
4. Staining Procedure:
-
Rinse sections with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with TBST.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature.
-
Drain the blocking solution and apply the primary antibody diluted in antibody diluent.
-
Recommended primary antibodies and starting dilutions:
-
Rabbit anti-Phospho-SIK (conserved threonine): 1:100 - 1:200
-
Rabbit anti-Phospho-CREB (Ser133): 1:150 - 1:300
-
-
-
Incubate overnight at 4°C in a humidified chamber.
-
Rinse with TBST.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with TBST.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) chromogen solution until the desired staining intensity is reached.
-
Rinse with deionized water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
II. Immunohistochemistry Protocol for Frozen Tissues
This protocol is for the IHC staining of fresh-frozen tissue sections.
1. Tissue Preparation and Sectioning:
-
Snap-freeze fresh tissue blocks in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.
-
Air dry the sections for 30-60 minutes at room temperature.
2. Fixation:
-
Fix the sections in cold acetone (-20°C) for 10 minutes.
-
Air dry for 10-15 minutes.
3. Staining Procedure:
-
Rehydrate sections in phosphate-buffered saline (PBS).
-
Follow steps 4 (Staining Procedure) from the paraffin-embedded protocol, using PBS in place of TBST for washes and antibody dilutions. Antigen retrieval is typically not required for frozen sections.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Mount with an aqueous mounting medium.
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (time, temperature, pH). | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of the primary antibody. |
| Endogenous peroxidase activity | Ensure adequate blocking with hydrogen peroxide. | |
| Over-development of chromogen | Reduce DAB incubation time. | |
| Excessive Staining | Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution. |
| Over-incubation with primary or secondary antibody | Reduce incubation times. |
Disclaimer: These protocols are intended as a guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific experimental conditions and tissue types. For research use only. Not for use in diagnostic procedures.
References
- 1. Histone H3 (96C10) Mouse Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 2. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-SIK (Thr182) Antibody | Affinity Biosciences [affbiotech.com]
- 4. Anti-CRTC2 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA).[1][2][3][4] PRKACA is a key enzyme in various cellular signaling pathways, and its inhibition has been shown to suppress tumor growth, particularly in cancers with specific genetic alterations like the DNAJB1-PRKACA fusion gene found in fibrolamellar hepatocellular carcinoma (FL-HCC).[2] While the primary anti-tumor effect of DS89002333 is linked to the inhibition of fusion protein-dependent cell growth[2], targeting key survival pathways can also lead to the induction of apoptosis, or programmed cell death.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[5] By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., a cell line expressing the DNAJB1-PRKACA fusion)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol: Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol: Annexin V and PI Staining
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation
The following tables represent hypothetical data from an experiment investigating the apoptotic effects of this compound on a cancer cell line.
Table 1: Percentage of Apoptotic and Necrotic Cells after 48-hour Treatment with this compound
| Treatment Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.8 | 1.0 ± 0.3 |
| 10 | 75.4 ± 4.2 | 15.3 ± 2.5 | 7.8 ± 1.5 | 1.5 ± 0.4 |
| 100 | 52.1 ± 5.8 | 28.9 ± 3.1 | 16.5 ± 2.2 | 2.5 ± 0.6 |
| 1000 | 25.6 ± 6.3 | 45.2 ± 4.5 | 25.7 ± 3.8 | 3.5 ± 0.7 |
Table 2: Time-Dependent Induction of Apoptosis by 100 nM this compound
| Incubation Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 |
| 24 | 80.3 ± 3.9 | 12.5 ± 2.1 | 6.2 ± 1.1 | 1.0 ± 0.2 |
| 48 | 52.1 ± 5.8 | 28.9 ± 3.1 | 16.5 ± 2.2 | 2.5 ± 0.6 |
| 72 | 35.8 ± 6.1 | 38.7 ± 4.2 | 22.3 ± 3.5 | 3.2 ± 0.5 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of apoptosis.
Flow Cytometry Gating Strategy
Caption: Gating strategy for apoptosis data analysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
Troubleshooting & Optimization
(2S,4R)-DS89002333 solubility and stability issues
Technical Support Center: (2S,4R)-DS89002333
Disclaimer: The compound identifier "this compound" does not correspond to any publicly available information. The following troubleshooting guide is based on general best practices for handling novel compounds with potential solubility and stability issues. Researchers should adapt these recommendations based on their own experimental observations and the specific chemical properties of their compound.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of my compound, designated this compound, in aqueous buffers. What can I do?
A1: Low aqueous solubility is a common challenge. Here are several strategies to address this:
-
Solvent Selection: While direct dissolution in aqueous buffers may be difficult, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of your compound and adjust the pH of your buffer to enhance solubility. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will have the same effect.
-
Use of Co-solvents: Small amounts of organic co-solvents can significantly improve the solubility of hydrophobic compounds in aqueous solutions.
-
Employing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and improve its apparent solubility.
Q2: My compound appears to be degrading in solution over the course of my experiment. How can I assess and mitigate this instability?
A2: Compound instability can manifest as a loss of activity, changes in appearance, or the emergence of degradation products.
-
Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light). This will help identify the key factors contributing to instability.
-
Proper Storage: Based on the stability data, ensure the compound (both solid and in solution) is stored under optimal conditions. This may include refrigeration or freezing, protection from light, and storage under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants and Chelating Agents: If the compound is susceptible to oxidation, the addition of antioxidants may be beneficial. If metal-catalyzed degradation is suspected, consider adding a chelating agent.
-
Freshly Prepared Solutions: For compounds with limited stability in solution, it is crucial to prepare solutions fresh before each experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound during dilution of a stock solution.
This common issue arises when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous buffer where its solubility is much lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to issues with compound solubility and stability in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cell-based assay results.
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution
-
Accurately weigh a small amount of this compound using a calibrated microbalance.
-
Add a suitable organic solvent (e.g., DMSO, ethanol) dropwise to the solid compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Once dissolved, add more solvent to reach the desired final concentration (e.g., 10 mM).
-
Store the stock solution in an appropriate container (e.g., amber glass vial) at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4, 9.0) in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The highest concentration at which no significant increase in turbidity is observed is considered the kinetic solubility under those conditions.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 1 |
| 5% DMSO in PBS (pH 7.4) | 25 | 15 |
| 10% Ethanol in Water | 25 | 25 |
| 100% DMSO | 25 | > 5000 |
| 100% Ethanol | 25 | > 2000 |
Table 2: Hypothetical Stability Data for this compound in PBS (pH 7.4) at 37°C
| Time (hours) | Percent Remaining |
| 0 | 100 |
| 1 | 95 |
| 4 | 80 |
| 8 | 65 |
| 24 | 30 |
Optimizing (2S,4R)-DS89002333 concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (2S,4R)-DS89002333 for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound?
A1: this compound is a potent inhibitor of PRKACA with a reported biochemical IC50 of approximately 0.3 nM. In cell-based assays, such as those measuring the phosphorylation of CREB in NIH/3T3 cells, the IC50 is reported to be around 50 nM.[1] It is important to note that the IC50 value can vary depending on the specific assay conditions, cell type, and experimental setup.
Q2: What is the recommended starting concentration range for an IC50 determination experiment with this compound?
A2: For a cell-based assay, a good starting point is to bracket the expected cellular IC50 of 50 nM. A wide concentration range spanning several orders of magnitude is recommended to ensure the entire dose-response curve is captured. A suggested range would be from 0.1 nM to 10 µM.
Q3: How should I prepare the serial dilutions for this compound?
A3: A 3-fold or 10-fold serial dilution is commonly used. For example, you can prepare a stock solution and then perform a 1:3 dilution series across a 96-well plate to obtain 8 to 12 different concentrations. Always use fresh, sterile pipette tips for each dilution to avoid cross-contamination.
Q4: How many replicates should I use for each concentration?
A4: It is recommended to use a minimum of three technical replicates for each concentration to ensure the statistical significance and reliability of your results.
Q5: What is the difference between a biochemical and a cell-based assay for IC50 determination?
A5: A biochemical assay measures the direct effect of a compound on a purified target molecule, such as an enzyme. A cell-based assay, on the other hand, measures the compound's effect within a living cell, which provides a more physiologically relevant context but can be influenced by factors like cell membrane permeability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| The dose-response curve is flat (no inhibition) | - The compound is inactive at the tested concentrations- The compound has precipitated out of solution- Incorrect assay setup or reagent preparation | - Test a wider and higher range of concentrations.- Check the solubility of this compound in your assay medium. Consider using a different solvent if necessary, ensuring the final solvent concentration does not affect cell viability.- Double-check all reagent concentrations and instrument settings. |
| The dose-response curve does not reach 100% inhibition | - The tested concentration range is not high enough- The compound has limited efficacy- Compound solubility issues at higher concentrations | - Extend the concentration range to higher values.- If a plateau is observed below 100% inhibition, this may represent the maximal effect of the compound under the assay conditions.- Visually inspect the wells for any signs of precipitation at high concentrations. |
| The dose-response curve does not have a bottom plateau (does not reach 0% inhibition) | - The tested concentration range is not low enough | - Extend the concentration range to lower values to establish a clear baseline. |
| IC50 value is significantly different from expected values | - Variations in cell passage number or health- Differences in incubation time- Inconsistent reagent preparation (e.g., stock solution) | - Use cells within a consistent and low passage number range.- Maintain a consistent incubation time for all experiments.- Prepare fresh stock solutions and dilutions for each experiment. |
Experimental Protocols
Cell-Based IC50 Determination using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
1. Cell Seeding:
- Culture your chosen cell line to ~80% confluency.
- Trypsinize and resuspend the cells in a fresh complete medium to create a single-cell suspension.
- Determine the cell concentration using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the stock solution in a complete medium to achieve the desired final concentrations. A common approach is a 1:3 dilution series to obtain at least 8-12 different concentrations.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
- Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
- Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
3. Cell Viability Assay (MTT Example):
- After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Subtract the average absorbance of the blank control wells from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the log of the compound concentration.
- Fit a sigmoidal dose-response curve (variable slope) to the data using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Data Presentation
| This compound Concentration (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (SD) |
| 0.1 | -1.00 | 2.5 | 1.2 |
| 1 | 0.00 | 8.1 | 2.5 |
| 10 | 1.00 | 25.3 | 4.1 |
| 50 | 1.70 | 48.9 | 5.3 |
| 100 | 2.00 | 65.7 | 4.8 |
| 500 | 2.70 | 85.2 | 3.9 |
| 1000 | 3.00 | 92.1 | 2.7 |
| 10000 | 4.00 | 98.5 | 1.5 |
Visualizations
References
Technical Support Center: In Vivo Delivery of Novel Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo delivery of novel therapeutic agents. This resource is divided into two main sections: one focusing on the small molecule inhibitor (2S,4R)-DS89002333 and another dedicated to the delivery of siRNA using lipid nanoparticles (LNPs) .
Section 1: Troubleshooting In Vivo Studies with this compound
This compound is a potent and orally active inhibitor of PRKACA (Protein Kinase A catalytic subunit alpha).[1][2][3][4] As an orally administered small molecule, the challenges associated with its in vivo delivery differ significantly from those of nucleic acid-based therapies like siRNA. This section addresses common issues encountered during preclinical in vivo studies with this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the catalytic subunit alpha of Protein Kinase A (PRKACA).[1][2] It has an IC50 of 0.3 nM, indicating high potency.[3][4] Its primary application is in the research of fibrolamellar hepatocellular carcinoma (FL-HCC), where it has demonstrated anti-tumor activity in patient-derived xenograft models.[2][3][4] The compound works by inhibiting the kinase activity of PRKACA, which is crucial for the oncogenic activity of the DNAJB1-PRKACA fusion protein found in most FL-HCC cases.[2]
Q2: What is the recommended route of administration for this compound in animal models?
This compound is described as an orally active compound.[3][4] Therefore, oral gavage is the intended and most common route of administration in preclinical animal models.
Q3: What are the key differences in troubleshooting in vivo delivery of a small molecule like this compound compared to siRNA-LNP formulations?
The troubleshooting strategies are fundamentally different. For small molecules, the focus is on absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation issues related to solubility and stability. For siRNA-LNP systems, the primary challenges are related to nanoparticle stability, delivery to the target tissue, cellular uptake, endosomal escape, and potential immunogenicity.[5][6][7]
Troubleshooting Guide: this compound In Vivo Studies
| Problem | Potential Cause | Recommended Action |
| Low Bioavailability | Poor absorption from the GI tract due to low solubility or high efflux transporter activity. | - Optimize the formulation by using solubility-enhancing excipients. - Co-administer with an inhibitor of relevant efflux transporters (e.g., P-glycoprotein), if known. - Evaluate different dosing vehicles. |
| High Variability in Efficacy | Inconsistent food intake affecting drug absorption. - Inter-animal differences in metabolism. | - Standardize the feeding schedule of the animals relative to dosing. - Increase the number of animals per group to improve statistical power. |
| Off-Target Toxicity | Inhibition of other kinases or cellular targets. - Accumulation in non-target organs. | - Perform a kinome scan to assess the selectivity of the compound. - Conduct a dose-response study to find the maximum tolerated dose (MTD). - Analyze tissue distribution of the compound. |
| Rapid Clearance | High first-pass metabolism in the liver. - Rapid renal excretion. | - Consider co-administration with a metabolic inhibitor (use with caution and strong justification). - Evaluate alternative routes of administration, such as intraperitoneal injection, to bypass first-pass metabolism for experimental purposes. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability
-
Animal Groups: Prepare two groups of animals (e.g., mice), with at least 5 animals per group.
-
Dosing:
-
Group 1 (Oral): Administer this compound orally at the desired dose.
-
Group 2 (Intravenous): Administer a lower, equimolar dose of this compound intravenously.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Process the blood samples to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Calculation: Calculate the area under the curve (AUC) for both oral and IV administration. Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: PRKACA signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (2S,4R)-DS89002333
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of (2S,4R)-DS89002333, a potent and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). While this compound shows high potency for its intended target, the DNAJB1-PRKACA fusion protein in fibrolamellar hepatocellular carcinoma (FL-HCC), it is crucial to consider and investigate potential off-target interactions to ensure data integrity and anticipate possible confounding effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent, orally active inhibitor of PRKACA, with an IC50 of 0.3 nM.[1][2] Its primary therapeutic application is in the context of fibrolamellar hepatocellular carcinoma (FL-HCC), which is often characterized by a specific gene fusion, DNAJB1-PRKACA.[2][3] The resulting fusion protein exhibits constitutive kinase activity, driving tumorigenesis. This compound inhibits this activity, thereby showing anti-tumor effects in preclinical models of FL-HCC.[2] A key downstream effector of PRKACA is the transcription factor CREB, and this compound has been shown to inhibit CREB phosphorylation.
Q2: Why should I be concerned about off-target effects with a potent inhibitor like this compound?
Even highly potent kinase inhibitors can interact with other kinases or proteins, leading to off-target effects. This is often due to the conserved nature of the ATP-binding pocket across the human kinome. Off-target effects can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be erroneously attributed to the inhibition of PRKACA when it is, in fact, caused by the modulation of another target.
-
Cellular toxicity: Inhibition of essential kinases can lead to unintended cytotoxic effects.
-
Development of drug resistance: Activation of bypass signaling pathways due to off-target interactions can contribute to acquired resistance.
Q3: Is there any publicly available kinase selectivity data for this compound?
As of the latest information, a comprehensive kinase selectivity panel for this compound has not been made publicly available. Therefore, it is recommended that researchers perform their own selectivity profiling to understand the off-target landscape of this compound in their experimental systems.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A multi-pronged approach is recommended to identify and validate potential off-target effects:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of purified kinases to determine its selectivity profile. This is a crucial first step to identify other kinases that are inhibited by the compound.
-
Cellular Target Engagement Assays: Confirm whether the identified off-targets are engaged by this compound in a cellular context.
-
Proteomic Approaches: Utilize chemical proteomics to identify the full spectrum of proteins that interact with this compound in an unbiased manner within the cell.
-
Phenotypic Analysis: Compare the phenotype induced by this compound with that of other known PRKACA inhibitors or with the phenotype observed upon genetic knockdown of PRKACA.
Troubleshooting Guides
This section provides guidance on how to troubleshoot specific issues that may arise during your experiments with this compound, with a focus on discerning on-target versus off-target effects.
Issue 1: I am observing a phenotype that is inconsistent with known PRKACA signaling.
An unexpected phenotype is a primary indicator of potential off-target activity.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting PRKACA in your experimental system at the concentrations used. A western blot for phosphorylated CREB (pCREB) is a good readout for PRKACA activity.
-
Perform Kinase Selectivity Profiling: If not already done, screen the compound against a kinase panel to identify potential off-targets.
-
Use a Structurally Unrelated PRKACA Inhibitor: Attempt to recapitulate the phenotype using a different, well-characterized PRKACA inhibitor. If the phenotype is not reproduced, it is more likely to be an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PRKACA. If the phenotype of genetic knockdown matches that of this compound treatment, it is more likely an on-target effect.
Issue 2: My cells are showing unexpected toxicity at concentrations that should be selective for PRKACA.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for PRKACA inhibition.
-
Review Kinase Selectivity Data: If available, examine the kinase profile for potent inhibition of kinases known to be essential for cell survival.
-
Rescue Experiment: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that off-target may rescue the toxic phenotype.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table illustrates how kinase selectivity data is typically presented.
Table 1: Hypothetical Kinase Selectivity Profile for a Kinase Inhibitor
| Kinase | IC50 (nM) |
| PRKACA (On-Target) | 0.3 |
| PKAβ | 5.2 |
| CAMK1 | 78 |
| ROCK1 | 250 |
| MAPK1 | >1000 |
| CDK2 | >1000 |
| EGFR | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel
This protocol describes a general method for profiling an inhibitor against a panel of kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures in a thermocycler.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PRKACA and suspected off-target proteins in the supernatant by western blot.
-
Ligand binding will stabilize the protein, resulting in a higher melting temperature.
Mandatory Visualizations
Caption: PRKACA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. DS89002333 - Immunomart [immunomart.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (2S,4R)-DS89002333 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PRKACA inhibitor, (2S,4R)-DS89002333.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). In cancers such as Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a specific gene fusion, DNAJB1-PRKACA, is the primary oncogenic driver. The kinase activity of this fusion protein is crucial for its cancer-promoting function. This compound directly inhibits this kinase activity, thereby impeding tumor growth.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to kinase inhibitors typically falls into two main categories:
-
On-target resistance: This involves genetic changes in the PRKACA gene itself, such as mutations in the drug-binding site that prevent this compound from effectively binding to and inhibiting the kinase.
-
Off-target resistance: This can occur through several mechanisms:
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of PRKACA, thereby promoting survival and proliferation. Given PKA's role in various cellular processes, pathways such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK could be upregulated[1][2].
-
Increased drug efflux: Cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy[3][4][5][6].
-
Altered drug metabolism: Changes in the metabolic pathways of the cancer cells could lead to the inactivation of the drug.
-
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended:
-
Sequence the PRKACA gene: Compare the PRKACA gene sequence in your resistant cell line to the parental (sensitive) cell line to identify any potential mutations.
-
Analyze protein expression: Use Western blotting to examine the expression levels of key proteins in potential bypass pathways (e.g., p-AKT, p-ERK) and drug efflux pumps (e.g., MDR1).
-
Functional assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity is restored. Similarly, use inhibitors of drug efflux pumps to determine their role in resistance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | Cell passage number too high, leading to genetic drift and altered sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for each experiment. | |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Loss of this compound efficacy in a previously sensitive cell line. | Development of acquired resistance. | Refer to the FAQ on determining resistance mechanisms. Consider establishing a new, low-passage culture from a frozen stock of the parental cell line. |
| Degradation of the drug stock solution. | Prepare fresh drug stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. | |
| High background in Western blot analysis of signaling pathways. | Insufficient blocking of the membrane. | Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking time. |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background. | |
| No interaction detected in Co-Immunoprecipitation (Co-IP) experiments to identify binding partners. | Lysis buffer is too harsh and disrupts protein-protein interactions. | Use a milder lysis buffer (e.g., containing NP-40 instead of SDS). |
| The interaction is transient or weak. | Consider in vivo crosslinking before cell lysis to stabilize protein complexes. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in resistance.
Materials:
-
Parental and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-MDR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system[8][9][10][11].
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with PRKACA.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[12]
-
Anti-PRKACA antibody or isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-PRKACA antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins[13][14][15].
Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Continuously culture the cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation.
-
This process is continued until the cells can tolerate significantly higher concentrations of the drug (e.g., 5-10 times the initial IC50)[16][17][18][19][20].
-
Periodically freeze down vials of cells at different stages of resistance development.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating resistance to this compound.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. abcam.com [abcam.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. cusabio.com [cusabio.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (2S,4R)-DS89002333
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the novel kinase inhibitor, (2S,4R)-DS89002333.
Compound Profile: this compound
This compound is an investigational kinase inhibitor with potent activity in preclinical oncology models. However, its progression is hampered by poor oral bioavailability (<5%), attributed to its classification as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[1][2]
Table 1: Physicochemical and ADME Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 582.7 g/mol | High MW can limit passive diffusion across the intestinal membrane.[3] |
| LogP | 4.6 | High lipophilicity contributes to poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Low solubility limits the concentration gradient for absorption.[4][5] |
| BCS Classification | Class IV | Low Solubility & Low Permeability; significant delivery challenges.[1] |
| Caco-2 Permeability (Papp A→B) | 0.8 x 10⁻⁶ cm/s | Low permeability suggests poor absorption.[6] |
| Caco-2 Efflux Ratio (B→A / A→B) | 4.2 | Suggests the compound is a substrate of efflux transporters like P-gp.[6][7] |
| Primary Metabolism | Hepatic (CYP3A4) | Potential for significant first-pass metabolism.[4][8] |
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of DS89002333?
A1: The poor oral bioavailability of DS89002333 stems from a combination of factors characteristic of a BCS Class IV compound:
-
Low Aqueous Solubility : The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
-
Low Intestinal Permeability : Once dissolved, the molecule struggles to pass through the intestinal epithelial cells into the bloodstream.[9]
-
Efflux Transporter Activity : Data suggests DS89002333 is actively pumped back into the GI tract by efflux transporters such as P-glycoprotein (P-gp), further reducing net absorption.[7][10]
-
First-Pass Metabolism : As a substrate for CYP3A4 enzymes in the liver and gut wall, the drug can be extensively metabolized before it reaches systemic circulation.[4][8]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is DS89002333's Class IV designation significant?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1] Class IV compounds, like DS89002333, are the most challenging for oral delivery because they exhibit both low solubility and low permeability. This means that strategies must be employed to address both issues simultaneously to achieve therapeutic blood concentrations.[1][2]
Q3: What are the initial strategies to consider for improving the bioavailability of a BCS Class IV compound like DS89002333?
A3: A multi-pronged approach is necessary. Key strategies include:
-
Solubility Enhancement : Techniques like creating amorphous solid dispersions (ASDs), particle size reduction (nanomilling), or using lipid-based formulations can improve dissolution.[2][11][12]
-
Permeability Enhancement : This can be addressed by co-administering permeation enhancers or P-gp inhibitors, though this can introduce clinical complexity.[12]
-
Formulation Technology : Advanced formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-based systems can help solubilize the compound and potentially use lymphatic transport pathways to bypass first-pass metabolism.[11]
Section 2: Troubleshooting Guides for Experimental Issues
This section addresses specific problems researchers may encounter during the development and testing of DS89002333 formulations.
Issue 1: High variability in preclinical pharmacokinetic (PK) data.
-
Question : We see significant animal-to-animal variability in plasma exposure (AUC and Cmax) after oral dosing. What could be the cause and how can we mitigate it?
-
Answer : High PK variability is common for poorly soluble compounds.[13]
-
Potential Causes :
-
Inconsistent Dissolution : The drug may not be dissolving uniformly in the GI tract of each animal. This can be influenced by factors like food effects or local pH differences.[3][13]
-
Formulation Instability : The formulation (e.g., a simple suspension) may be physically unstable, leading to inconsistent dosing.
-
Physiological Differences : Variations in gastric emptying time, intestinal motility, and enzyme/transporter expression among animals can significantly impact absorption.[14][15]
-
Bioanalytical Issues : Matrix effects or issues with sample processing can introduce artificial variability.[14][16]
-
-
Troubleshooting Steps :
-
Improve Formulation : Move from a simple suspension to an enabling formulation like an amorphous solid dispersion (ASD) or a lipid-based system to improve dissolution robustness.
-
Standardize Study Conditions : Ensure strict control over fasting/fed states, dosing procedures, and sample collection times.
-
Validate Bioanalytical Method : Thoroughly check for matrix effects and ensure consistent sample handling and extraction procedures.[14]
-
Increase Sample Size : A larger 'n' per group can help determine if the variability is a true property of the compound's absorption or an experimental artifact.
-
-
Issue 2: The compound shows low permeability in the Caco-2 assay and a high efflux ratio.
-
Question : Our Caco-2 data confirms low permeability and high efflux. How can we determine if P-gp is the primary transporter involved?
-
Answer : A high efflux ratio (>2) in a bidirectional Caco-2 assay is a strong indicator of active efflux.[6][7]
-
Troubleshooting Steps :
-
Run Caco-2 Assay with Inhibitors : Perform the bidirectional Caco-2 assay in the presence of known efflux transporter inhibitors.[17]
-
Verapamil or Ketoconazole : Potent inhibitors of P-glycoprotein (P-gp).
-
Fumitremorgin C or Ko143 : Inhibitors of Breast Cancer Resistance Protein (BCRP).
-
-
Interpret the Results : If the efflux ratio decreases significantly (e.g., drops from 4.2 to <2) in the presence of a P-gp inhibitor, it confirms that DS89002333 is a P-gp substrate.[7] If the ratio is unaffected, other transporters may be involved.
-
-
Issue 3: Amorphous Solid Dispersion (ASD) formulations are not significantly improving in vivo exposure.
-
Question : We developed a spray-dried dispersion (SDD) of DS89002333, which shows good amorphous stability and improved in vitro dissolution. However, the in vivo bioavailability improvement is minimal. Why?
-
Answer : This is a classic "spring and parachute" problem. The ASD (the "spring") may successfully generate a supersaturated solution of the drug in the GI tract, but if the drug recrystallizes before it can be absorbed, there is no net benefit.[18] This is a permeability-limited absorption scenario.
-
Potential Causes :
-
Rapid Recrystallization : The supersaturated state is thermodynamically unstable. The polymer used in the ASD may not be sufficient to prevent rapid crystallization in the complex environment of the small intestine.[19]
-
Permeability is the Rate-Limiting Step : Even if the drug remains in solution, its low intrinsic permeability may be the primary barrier. The GI tract transit time may be insufficient for the slow permeation process.[4]
-
GI Fluid Effects : Bile salts and other components in intestinal fluid can sometimes reduce the effectiveness of precipitation inhibitors.
-
-
Troubleshooting Steps :
-
Optimize the ASD Polymer : Screen different polymers (e.g., HPMCAS, PVP-VA, Soluplus®) and drug loadings. Some polymers are better precipitation inhibitors than others.[19][20]
-
In Vitro Dissolution/Precipitation Testing : Use biorelevant media (e.g., FaSSIF, FeSSIF) in a transfer model that simulates the pH change from the stomach to the intestine to assess the formulation's ability to maintain supersaturation.
-
Consider Combination Approaches : If permeability is the main issue, an ASD alone will not solve it. A lipid-based formulation (e.g., SMEDDS) might be more effective as it can enhance both solubility and permeability.[11]
-
-
Section 3: Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol assesses the intestinal permeability and potential for active efflux of a compound.
-
Objective : To determine the apparent permeability coefficient (Papp) of DS89002333 in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Methodology :
-
Cell Culture : Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values >300 Ω·cm². Additionally, confirm integrity with a Lucifer Yellow rejection test (<1% leakage).[7]
-
Dosing Solution Prep : Prepare a 10 µM solution of DS89002333 in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a low percentage (<1%) of DMSO.
-
A→B Permeability :
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).[21]
-
Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace the volume with fresh buffer.
-
-
B→A Permeability :
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification : Analyze the concentration of DS89002333 in all samples using a validated LC-MS/MS method.
-
Calculation :
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration.[6]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
-
Protocol 2: Kinetic Solubility in Simulated Intestinal Fluids
This protocol assesses how well a formulation maintains drug concentration in biorelevant media.
-
Objective : To evaluate the dissolution and precipitation kinetics of DS89002333 from an ASD formulation in Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Methodology :
-
Media Preparation : Prepare FaSSIF (pH 6.5) containing sodium taurocholate and lecithin as per standard recipes.[22][23] Warm to 37°C.
-
Formulation Addition : Add an amount of the ASD powder equivalent to a target concentration (e.g., 100 µg/mL) of DS89002333 to the pre-warmed FaSSIF under constant stirring.
-
Sampling : Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing : Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to separate dissolved drug from undissolved or precipitated drug.
-
Quantification : Dilute the filtrate with a suitable organic solvent (e.g., acetonitrile) and analyze the concentration of DS89002333 by LC-MS/MS or HPLC-UV.[24]
-
Data Analysis : Plot the concentration of dissolved DS89002333 versus time. The resulting profile will show the peak concentration achieved (Cmax) and the ability of the formulation to maintain supersaturation over time.
-
Section 4: Data & Visualization
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 85 ± 35 | 4.0 | 510 ± 210 | 3.5% |
| Micronized API | 120 ± 48 | 3.0 | 780 ± 290 | 5.4% |
| ASD (25% Drug, HPMCAS) | 350 ± 110 | 2.0 | 2450 ± 750 | 17.0% |
| SMEDDS | 580 ± 150 | 1.5 | 4100 ± 980 | 28.5% |
Data are presented as mean ± standard deviation.
Visual Workflow Diagrams
References
- 1. agnopharma.com [agnopharma.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. enamine.net [enamine.net]
- 11. upm-inc.com [upm-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: (2S,4R)-DS89002333 and its Enantiomer in Preclinical Research
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational purposes only. It is based on publicly available preclinical data and is not a substitute for a comprehensive review of the relevant literature and expert consultation. The compound discussed is an investigational agent, and its safety and efficacy have not been established in humans.
This technical support center provides guidance on the toxicity and side effects of the novel MET kinase inhibitor, referred to in literature as the R- and S-enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. For the purpose of this document, we will refer to the R-enantiomer, which corresponds to the stereochemistry (2S,4R) indicated in the user's request, and the S-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in toxicity observed between the R- and S-enantiomers in animal models?
A1: Preclinical studies in mice have indicated that the S-enantiomer exhibits greater toxicity compared to the R-enantiomer. This difference is thought to be associated with higher plasma minimum concentrations (Cmin) and tissue concentrations of the S-enantiomer observed approximately 24 hours after the final dose in a multi-dose study.[1][2]
Q2: What are the known side effects of this class of MET inhibitors in animal models?
A2: While specific side effects for the individual enantiomers are not detailed in the available literature, the broader class of MET tyrosine kinase inhibitors has been associated with a range of adverse events in preclinical and clinical studies. These may include gastrointestinal disorders (nausea, vomiting, diarrhea), peripheral edema, fatigue, and hepatotoxicity.[3] Researchers should be vigilant for these potential side effects during their in-vivo experiments.
Q3: Are there any publicly available quantitative toxicity data (e.g., LD50, NOAEL) for these enantiomers?
A3: Specific quantitative toxicity values such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for the R- and S-enantiomers are not provided in the currently accessible scientific literature. The primary study highlights the differential toxicity qualitatively, recommending the R-enantiomer for further development based on its more favorable toxicity profile.[1][2]
Q4: What animal models have been used to assess the toxicity of these compounds?
A4: The key study on the stereoselective toxicokinetics and toxicity of these enantiomers utilized mice for a multi-dose toxicity study.[1][2] Pharmacokinetic data, which can influence toxicity, has also been generated in rats and monkeys.[1]
Troubleshooting Guide for In-Vivo Experiments
This guide addresses potential issues that researchers may encounter during preclinical studies with the enantiomers of this MET inhibitor.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity or mortality in study animals. | Administration of the S-enantiomer, which has been shown to be more toxic. | - Verify the identity and stereoisomeric purity of the test compound.- If using the S-enantiomer, consider dose reduction or less frequent dosing intervals.- Monitor animals closely for clinical signs of toxicity. |
| High inter-animal variability in plasma exposure. | Differences in absorption, metabolism, or clearance between individual animals. | - Ensure consistent formulation and administration techniques.- Consider stratifying animals based on baseline characteristics.- Increase the number of animals per group to improve statistical power. |
| Clinical signs of distress (e.g., weight loss, lethargy, ruffled fur). | On-target or off-target toxicity of the compound. | - Implement a detailed clinical scoring system to monitor animal welfare.- Consider dose reduction or temporary cessation of dosing.- Collect blood samples for hematology and clinical chemistry analysis to assess organ function.- At necropsy, perform thorough gross and histopathological examinations. |
| Difficulty in achieving desired therapeutic plasma concentrations without adverse effects. | Narrow therapeutic window of the compound. | - Conduct dose-range-finding studies to establish the maximum tolerated dose (MTD).- Explore alternative dosing schedules (e.g., intermittent dosing) to optimize the therapeutic index.- Consider co-administration with agents that may mitigate toxicity, if mechanistically justified. |
Data Summary
The following tables summarize the available preclinical pharmacokinetic data for the enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.
Table 1: Plasma Clearance of the S-Enantiomer in Different Species [1]
| Species | Plasma Clearance (mL/min/kg) |
| Mice | 23.7 |
| Rats | 79.2 |
| Monkeys | 7.8 |
Table 2: R/S Enantiomer Ratio of AUCinf after Oral Single-Dose Administration (5 mg/kg) [1]
| Species | R/S Enantiomer Ratio of AUCinf |
| Mice | 0.95 |
| Rats | 1.9 |
| Monkeys | 0.41 |
Experimental Protocols
Multi-Dose Toxicity Study in Mice (Summary of Methodology) [1][2]
-
Test Animals: Mice (strain not specified in the abstract).
-
Test Compounds: R- and S-enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.
-
Administration: Oral.
-
Study Design: A multi-dose toxicity study was conducted. Specific details regarding the dose levels, dosing frequency, and duration of the study are not available in the abstract.
-
Endpoints: The primary outcome mentioned is the observation of "greater toxicity" with the S-enantiomer. This was correlated with pharmacokinetic parameters, specifically high plasma Cmin values and tissue concentrations 24 hours after the final dose. Detailed clinical observations, body weight measurements, and pathology findings are not described in the available literature.
Visualizations
Signaling Pathway
The compound is a MET kinase inhibitor. The MET signaling pathway is a critical pathway in cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for a preclinical toxicity study of a novel compound in an animal model.
Caption: General workflow for a preclinical in-vivo toxicity study.
References
Technical Support Center: Long-Term Stability of (2S,4R)-DS89002333 in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the long-term stability of the PRKACA kinase inhibitor (2S,4R)-DS89002333 when stored in Dimethyl Sulfoxide (DMSO). While specific long-term stability data for this compound in DMSO is not publicly available, this guide offers best practices and general knowledge based on the stability of other small molecules in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO in tightly sealed vials at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, ready-to-use volumes is advised to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C may be acceptable, but this is highly compound-specific.[2]
Q2: How can I minimize the degradation of this compound in my DMSO stock solution?
A2: To minimize degradation, it is crucial to use anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption.[2] DMSO is hygroscopic, meaning it readily attracts and absorbs moisture from the air, which can lead to the degradation of susceptible compounds.[3][4] Additionally, aliquotting the stock solution prevents contamination and degradation from repeated opening of the main vial.[1][2]
Q3: Are there any visible signs of degradation or instability I should look for?
A3: Visual inspection of your DMSO stock solution can sometimes indicate a problem. Look for color changes or the appearance of precipitate. However, the absence of these signs does not guarantee compound stability. Chemical analysis is necessary for confirmation.
Q4: Can I store my this compound DMSO stock at room temperature?
A4: While some compounds are stable in DMSO at room temperature for extended periods, it is generally not recommended for long-term storage without specific stability data.[2] Storing at lower temperatures (-20°C or -80°C) is a safer practice to ensure the integrity of the compound.[1]
Troubleshooting Guide
Issue 1: I am seeing inconsistent results in my experiments using a previously prepared DMSO stock of this compound.
-
Potential Cause: The compound may have degraded in the DMSO stock solution. This can be due to factors such as water absorption by DMSO, repeated freeze-thaw cycles, or exposure to light and oxygen.[2]
-
Recommended Solution:
Issue 2: My frozen DMSO stock solution of this compound shows precipitation after thawing.
-
Potential Cause: The concentration of the compound may be too high, leading to precipitation upon freezing.[5]
-
Recommended Solution:
Data on General Compound Stability in DMSO
Disclaimer: The following data represents general findings for a diverse set of small molecules and may not be representative of the specific stability of this compound. A compound-specific stability study is highly recommended.
| Parameter | Condition | Observation |
| Storage Temperature | 40°C | Most compounds are stable for 15 weeks.[4] |
| 4°C | 85% of compounds were stable in wet DMSO for 2 years.[2] | |
| Freeze/Thaw Cycles | 11 cycles (-15°C to 25°C) | No significant compound loss was observed for a diverse set of compounds.[4] |
| Water Content | Increased water content in DMSO | Can lead to the degradation of susceptible compounds. Water is a more significant factor than oxygen.[4] |
| Container Material | Glass vs. Polypropylene (Room Temp.) | No significant difference in compound recovery was found over 5 months.[4] |
Experimental Protocol: Assessing the Long-Term Stability of this compound in DMSO
This protocol provides a framework for determining the stability of this compound in DMSO under specific storage conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple small-volume, tightly sealed vials to be used for different time points.
2. Storage Conditions:
- Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Protect the samples from light.
3. Sample Collection:
- Collect aliquots at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).
- The time point "0" sample should be analyzed immediately after preparation to serve as the baseline.
4. Sample Analysis:
- Analyze the concentration of the parent compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- An internal standard should be used to ensure accuracy.[4]
5. Data Analysis:
- Plot the percentage of the remaining parent compound against time for each storage condition.
- Determine the time at which a significant loss of the compound occurs (e.g., >10%).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of a compound in DMSO.
It is imperative for researchers to conduct a compound-specific long-term stability study for this compound to ensure the reliability and reproducibility of experimental results. The information provided in this technical support center should be used as a guide to establish appropriate handling and storage procedures.
References
How to minimize variability in (2S,4R)-DS89002333 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (2S,4R)-DS89002333.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the enantiomer of DS89002333, which is a potent and orally active inhibitor of Protein Kinase A (PKA), specifically targeting the catalytic subunit alpha (PRKACA) with an IC50 of 0.3 nM.[1][2][3][4] Its mechanism of action is the inhibition of PKA, a key enzyme in the cAMP-dependent signaling pathway, which is implicated in the proliferation of certain cancer cells, such as fibrolamellar hepatocellular carcinoma (FL-HCC).[2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, the powdered form of this compound should be stored at 4°C, sealed, and protected from moisture and light.[3] Solutions of the compound may have different storage requirements, and it is crucial to refer to the product datasheet for specific instructions to maintain its activity and ensure consistent experimental results.[5]
Q3: What are the common sources of variability in cell-based assays with this compound?
Q4: How can I minimize variability in my animal studies?
A4: In vivo studies are subject to variability from the experimenter, inherent differences between animals, and environmental factors.[8] To minimize this, it is essential to standardize experimental procedures, including drug administration routes and schedules.[9] Using animals of the same species, strain, sex, and age can reduce inherent variability.[8][9] Furthermore, controlling environmental conditions such as housing, diet, and handling is critical for reproducible outcomes.[9][10]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: High variability in IC50 values between experiments.
| Possible Cause | Recommended Solution |
| Cell Culture Inconsistency | Standardize cell culture procedures. Use cells within a consistent and limited passage number range to prevent phenotypic drift.[6] Ensure consistent cell seeding density and confluency at the time of treatment.[7] |
| Drug Preparation and Handling | Prepare fresh drug solutions for each experiment or establish and validate the stability of stock solutions.[5] Use a consistent solvent (vehicle) and ensure the final concentration in the culture medium is the same across all experiments.[5] |
| Assay Procedure | Automate liquid handling steps where possible to reduce pipetting errors.[11] Randomize the plate layout to mitigate edge effects and use appropriate controls, including vehicle-only and no-treatment wells.[7] |
Problem 2: No significant inhibition of cell proliferation observed.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration Range | Perform a preliminary dose-response experiment over a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the responsive range for your specific cell line.[12] |
| Inappropriate Assay Endpoint or Timing | Ensure the assay duration is sufficient to observe an effect on cell proliferation. The timing should be optimized based on the cell line's doubling time and the drug's mechanism of action.[5][7] |
| Cell Line Resistance | Verify that the target cell line expresses the DNAJB1-PRKACA fusion gene or has a constitutively active PKA pathway, as this is the primary target of the compound.[2] |
| Compound Inactivity | Confirm the identity and purity of the compound. Ensure proper storage and handling to prevent degradation.[5] |
In Vivo Animal Studies
Problem 3: Inconsistent tumor growth inhibition in xenograft models.
| Possible Cause | Recommended Solution |
| Animal Variability | Use animals from a reputable supplier with a consistent genetic background.[8] Group animals by age and weight to ensure uniformity across treatment groups. |
| Drug Formulation and Administration | Ensure the drug is properly formulated for in vivo use and that the administration route (e.g., oral gavage, intraperitoneal injection) is consistent and accurate. |
| Tumor Implantation Technique | Standardize the number of cells implanted and the site of implantation to ensure consistent tumor establishment and growth rates. |
| Experimenter-Induced Variability | Ensure all personnel involved in the study are properly trained and follow standardized procedures for animal handling, treatment, and tumor measurement.[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Add an equal volume of the 2X compound solution to the corresponding wells. Include vehicle control and no-treatment control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Patient-Derived Xenograft (PDX) Model for Efficacy Study
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD-scid) for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously implant tumor fragments from a well-characterized FL-HCC PDX model expressing the DNAJB1-PRKACA fusion gene.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Begin treatment with this compound (formulated for oral administration) and a vehicle control.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week.
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Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).
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Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Interpreting unexpected results with (2S,4R)-DS89002333
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results when working with (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor. The guides and FAQs are designed to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common unexpected experimental outcomes with this compound.
Issue 1: Reduced or No Inhibition of PRKACA Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] 2. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. 3. For in vitro assays, prepare working solutions immediately before use. |
| Incorrect Concentration | 1. Verify the calculations for your dilutions. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay system. |
| Suboptimal Assay Conditions | 1. Ensure the pH and buffer composition of your assay are compatible with the inhibitor. 2. For cell-based assays, consider the confluency and health of your cells. |
| Solubility Issues | 1. This compound is soluble in DMSO.[1] For aqueous solutions, ensure the final DMSO concentration is compatible with your experimental system. 2. If precipitation is observed, gentle warming or sonication may aid dissolution.[2] |
Issue 2: High Cell Viability Despite Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Confirm that your cell line expresses the DNAJB1-PRKACA fusion protein, the primary target of this compound.[3] 2. Consider potential compensatory signaling pathways that may be active in your cells. |
| Insufficient Incubation Time | 1. Optimize the treatment duration. A time-course experiment can help determine the optimal incubation period. |
| Serum Protein Binding | 1. Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. 2. Consider reducing the serum concentration or using serum-free media for a portion of the experiment, if compatible with your cells. |
Issue 3: Unexpected Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | 1. Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 2. A thorough dose-response analysis is crucial. |
| Non-specific Binding | 1. Review the literature for any known off-target activities of PRKACA inhibitors. 2. Consider using a structurally different PRKACA inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[3][4] In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), it specifically targets the oncogenic DNAJB1-PRKACA fusion protein, inhibiting its kinase activity.[3] This leads to the suppression of downstream signaling pathways that promote tumor growth.
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a high-concentration stock solution in a solvent such as DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experimental use, the stock solution can be diluted to the desired concentration in the appropriate buffer or cell culture medium.
Q3: What are the expected outcomes of treating FL-HCC cells with this compound?
A3: Treatment of FL-HCC cells expressing the DNAJB1-PRKACA fusion protein with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of downstream PKA targets, such as CREB.[2] This should correlate with a reduction in cell viability and proliferation.
Q4: What is the IC50 of this compound?
A4: The racemic mixture, DS89002333, has a reported IC50 of 0.3 nM for PRKACA.[1][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PRKACA) | 0.3 nM | [1][3][4] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.58 mM) | [2] |
Experimental Protocols
PRKACA Kinase Assay (Colorimetric)
This protocol is a general guideline and may need optimization for your specific experimental setup.
Materials:
-
Recombinant PRKACA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Colorimetric kinase assay kit (commercially available)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a microplate, add the PRKACA enzyme, PKA substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the assay kit.
-
Stop the reaction according to the kit's instructions.
-
Add the developing solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
Immunoprecipitation of DNAJB1-PRKACA Fusion Protein
Materials:
-
FL-HCC cell line expressing the DNAJB1-PRKACA fusion
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PRKACA or a tag on the fusion protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein from the beads using elution buffer.
-
Analyze the eluted protein by SDS-PAGE and Western blotting using an antibody against PRKACA or the fusion tag.
Cell Viability Assay (MTT)
Materials:
-
FL-HCC cells
-
This compound
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Guide to PRKACA Inhibitors: (2S,4R)-DS89002333 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2S,4R)-DS89002333, a potent and orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), with other notable PRKACA inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to PRKACA Inhibition
PRKACA, the catalytic subunit of Protein Kinase A (PKA), is a crucial serine/threonine kinase that acts as a primary effector of cyclic AMP (cAMP) signaling. Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer. Notably, the DNAJB1-PRKACA fusion protein is a signature oncogenic driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1] This has made PRKACA a compelling therapeutic target for FL-HCC and other cancers with aberrant PKA signaling.
Overview of this compound
This compound is the active enantiomer of the potent PRKACA inhibitor DS89002333.[2] DS89002333 exhibits remarkable potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM against PRKACA.[3][4] It is orally active and has demonstrated significant anti-tumor activity in preclinical models of FL-HCC.[3]
Quantitative Comparison of PRKACA Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other well-characterized PRKACA inhibitors.
Table 1: In Vitro Potency of PRKACA Inhibitors
| Compound | Target | IC50 / Kd (nM) | Assay Type |
| DS89002333 | PRKACA | 0.3 (IC50) | Biochemical Kinase Assay |
| BLU0588 | PRKACA | 1 (IC50) / 4 (Kd) | Biochemical Kinase Assay / KINOMEscan |
| BLU2864 | PRKACA | 0.3 (IC50) / 3.3 (Kd) | Biochemical Kinase Assay / KINOMEscan |
| Aplithianine A | Wild-type PKA | 84 (IC50) | Kinome Screening |
| H-89 | PKA | 48 (IC50) | Biochemical Kinase Assay |
| KT5720 | PKA | 3300 (IC50) | Biochemical Kinase Assay |
Table 2: Cellular Activity and In Vivo Efficacy of Selected PRKACA Inhibitors
| Compound | Cellular Assay | Cellular IC50 (nM) | In Vivo Model | Efficacy |
| DS89002333 | CREB Phosphorylation | 50 | FL-HCC Patient-Derived Xenograft (PDX) | Significant anti-tumor activity |
| BLU0588 | VASP Phosphorylation | 25 | FLC PDX | Tumor growth inhibition |
| BLU2864 | VASP Phosphorylation | 36.6 | FLC PDX | Tumor growth inhibition |
Kinase Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive head-to-head kinome scan including DS89002333 is not publicly available, data for other inhibitors provide valuable insights.
BLU0588 and BLU2864: Both inhibitors were profiled against a panel of 400 human kinases and demonstrated good to moderate selectivity against closely related AGC kinase family members, with excellent overall kinome selectivity.
Aplithianine A: Profiling against 370 kinases revealed potent inhibition of a select group of serine/threonine kinases, particularly in the CLK and PKG families, in addition to PKA.
H-89 and KT5720: These are considered first-generation PKA inhibitors and are known to have off-target effects on other kinases.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PRKACA Signaling Pathway and Point of Inhibition.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
A Preclinical and Clinical Divide: Comparing (2S,4R)-DS89002333 and Sorafenib for Hepatocellular Carcinoma
A stark contrast exists in the current treatment landscape for hepatocellular carcinoma (HCC) between the established standard-of-care, sorafenib, and the emerging preclinical compound, (2S,4R)-DS89002333. While sorafenib has a well-documented history of clinical efficacy in advanced HCC, this compound is a novel inhibitor with promising but limited preclinical data, primarily in a rare subtype of the disease. This guide provides a comprehensive comparison based on the available scientific evidence, highlighting the distinct stages of their development and their different mechanisms of action.
Overview of Therapeutic Agents
This compound is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA)[1][2]. Its investigation is currently focused on fibrolamellar hepatocellular carcinoma (FL-HCC), a rare variant of HCC characterized by a specific gene fusion, DNAJB1-PRKACA, which is considered the primary oncogenic driver[3][4]. The therapeutic hypothesis is that inhibiting the kinase activity of the fusion protein will block tumor growth.
Sorafenib , on the other hand, is an oral multi-kinase inhibitor that has been a cornerstone in the treatment of advanced HCC for over a decade[5][6]. It targets several key signaling pathways involved in tumor proliferation and angiogenesis, including the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR[7][8]. Its efficacy and safety have been established through large-scale Phase III clinical trials, such as the SHARP and Asia-Pacific studies[6][9][10].
Comparative Data
Due to the preclinical nature of the data for this compound, a direct head-to-head comparison of clinical efficacy with sorafenib is not possible. The following tables summarize the available data for each compound.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Sorafenib |
| Target(s) | Protein Kinase A catalytic subunit alpha (PRKACA)[1][2] | Raf kinases (BRAF, CRAF), VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET[5][7][8] |
| Mechanism of Action | Inhibition of PRKACA kinase activity, particularly from the DNAJB1-PRKACA fusion protein in FL-HCC, to suppress tumor cell growth[3] | Inhibition of tumor cell proliferation (via Raf/MEK/ERK pathway) and angiogenesis (via VEGFR/PDGFR pathways)[7][8] |
| Development Stage | Preclinical[3] | Clinically approved and widely used[5][9] |
| Indication | Investigational for Fibrolamellar Hepatocellular Carcinoma (FL-HCC)[3] | Approved for unresectable Hepatocellular Carcinoma (HCC) and advanced Renal Cell Carcinoma[5][9] |
Table 2: Efficacy Data
| Parameter | This compound (Preclinical Data) | Sorafenib (Clinical Trial Data) |
| In Vitro Potency | IC50 of 0.3 nM for PRKACA[2] | Dose- and time-dependent inhibition of HCC cell growth (HepG2 and Huh7 cells)[11][12] |
| In Vivo Model | Patient-derived xenograft (PDX) model of FL-HCC expressing the DNAJB1-PRKACA fusion gene[3] | Phase III SHARP trial in patients with advanced HCC[6][9] |
| Primary Endpoint | Anti-tumor activity in the PDX model[3] | Overall Survival (OS) |
| Results | Showed anti-tumor activity in the FL-HCC PDX model[3] | Median OS of 10.7 months vs 7.9 months with placebo (HR 0.69)[6][8] |
| Median time to radiological progression of 5.5 months vs 2.8 months with placebo[8] |
Table 3: Safety and Tolerability (Sorafenib - Clinical Data)
| Adverse Event Grade | Common Adverse Events with Sorafenib |
| Grade 3/4 | Diarrhea (8%), Hand-foot skin reaction (8%)[9] |
| Serious Adverse Events | Incidence similar to placebo (52% vs 54%)[9] |
Note: Safety and tolerability data for this compound are not available from published preclinical studies.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The mechanisms of action of this compound and sorafenib involve distinct signaling pathways.
Caption: Signaling pathway targeted by this compound in FL-HCC.
Caption: Key signaling pathways inhibited by sorafenib in HCC.
Experimental Protocols
Preclinical Evaluation of this compound (DS89002333)
The anti-tumor activity of DS89002333 was evaluated using a patient-derived xenograft (PDX) model of FL-HCC.
-
Model: A patient-derived tumor expressing the DNAJB1-PRKACA fusion gene was implanted into immunodeficient mice.
-
Treatment: Once tumors reached a specified size, mice were treated with DS89002333.
-
Endpoint: Tumor growth was monitored over time to assess the anti-tumor activity of the compound[3].
Caption: Experimental workflow for in vivo testing of DS89002333.
Clinical Evaluation of Sorafenib (SHARP Trial)
The SHARP trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with advanced HCC who had not received prior systemic therapy[9].
-
Randomization: Patients were randomly assigned to receive either sorafenib (400 mg twice daily) or a placebo[9].
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to symptomatic progression and time to radiological progression[8][9].
-
Tumor Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST)[9].
Caption: Simplified workflow of the SHARP clinical trial for sorafenib.
Conclusion
Sorafenib remains a critical therapeutic option for patients with advanced HCC, backed by extensive clinical data demonstrating a survival benefit. Its broad mechanism of action targets key pathways in HCC pathogenesis. In contrast, this compound represents a targeted therapeutic strategy for a specific molecularly defined subtype of HCC. While preclinical data are encouraging for FL-HCC, further research, including clinical trials, is necessary to establish its safety and efficacy in humans and to understand its potential role in the broader landscape of HCC treatment. For researchers and drug development professionals, the comparison of these two agents underscores the evolution of HCC therapy from broad-spectrum kinase inhibitors to more targeted, precision medicine approaches.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of sorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Analysis: (2S,4R)-DS89002333 versus its Racemate DS89002333 in PRKACA Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
DS89002333 has emerged as a potent, orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), a key therapeutic target in fibrolamellar hepatocellular carcinoma (FL-HCC). This rare and aggressive liver cancer is often characterized by the presence of a DNAJB1-PRKACA fusion gene. While the racemate, DS89002333, has demonstrated significant anti-tumor activity in preclinical models, a direct comparative efficacy study between the specific enantiomer (2S,4R)-DS89002333 and the racemate is not publicly available in the current body of scientific literature.
This guide provides a comprehensive overview of the available efficacy data for the racemate DS89002333, details the experimental protocols used in these studies, and discusses the potential implications of stereochemistry on its biological activity.
Introduction to DS89002333 and Stereoisomerism
DS89002333 is a small molecule inhibitor targeting the kinase activity of PRKACA. The presence of chiral centers in its chemical structure gives rise to stereoisomers, specifically enantiomers. This compound is one of the specific enantiomers of DS89002333. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may have a much higher affinity and/or efficacy for the biological target than the other.
Although direct comparative data is lacking, it is highly probable that one of the enantiomers of DS89002333 is responsible for the majority of the observed biological activity.
Efficacy of Racemic DS89002333
The racemate DS89002333 has been the subject of preclinical studies demonstrating its potent inhibition of PRKACA and subsequent anti-tumor effects.
In Vitro Efficacy
The primary mechanism of action of DS89002333 is the inhibition of PRKACA kinase activity.
| Parameter | Value | Cell Line / System | Reference |
| PRKACA Inhibition (IC50) | 0.3 nM | Biochemical Assay | [1][2] |
| CREB Phosphorylation Inhibition (IC50) | 50 nM | NIH/3T3 cells | [3] |
Table 1: In Vitro Potency of Racemic DS89002333
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the anti-tumor activity of racemic DS89002333.
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [3] |
| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Showed significant anti-tumor activity. Temporary body weight loss was observed at the 30 mg/kg dose, which resolved with continued dosing. | [3] |
Table 2: In Vivo Anti-Tumor Activity of Racemic DS89002333
Signaling Pathway and Mechanism of Action
DS89002333 exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA, a downstream effector of the cyclic AMP (cAMP) signaling pathway. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to aberrant and constitutive kinase activity, promoting cell proliferation and survival. By inhibiting PRKACA, DS89002333 blocks the phosphorylation of downstream substrates, such as CREB, leading to a reduction in tumor cell growth.
Experimental Protocols
In Vitro PRKACA Kinase Assay
The inhibitory activity of DS89002333 on PRKACA was likely determined using a biochemical kinase assay. A typical protocol would involve:
-
Incubating recombinant human PRKACA enzyme with a specific peptide substrate and ATP in a reaction buffer.
-
Adding varying concentrations of DS89002333 to the reaction mixture.
-
Quantifying the phosphorylation of the substrate, often through methods like radiometric assays (32P-ATP) or fluorescence-based detection (e.g., ADP-Glo™ Kinase Assay).
-
Calculating the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for CREB Phosphorylation
The effect of DS89002333 on intracellular PRKACA activity was assessed by measuring the phosphorylation of CREB in NIH/3T3 cells.[3] The protocol involved:
-
Seeding NIH/3T3 cells in appropriate culture plates.
-
Treating the cells with various concentrations of DS89002333 (0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[3]
-
Lysing the cells and quantifying the levels of phosphorylated CREB (pCREB) and total CREB using methods such as Western blotting or ELISA.
-
Determining the IC50 value for the inhibition of CREB phosphorylation.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of DS89002333 was evaluated in mouse xenograft models.[3] A general workflow for such studies is as follows:
Conclusion and Future Directions
The available data strongly support the racemate DS89002333 as a potent and effective inhibitor of the oncogenic DNAJB1-PRKACA fusion protein. Its demonstrated anti-tumor activity in preclinical models of FL-HCC makes it a promising therapeutic candidate.
However, the lack of public data directly comparing the efficacy of the this compound enantiomer with the racemate represents a significant knowledge gap. Future research should focus on:
-
Chiral Separation and Individual Enantiomer Profiling: Isolating the individual enantiomers of DS89002333 and evaluating their respective in vitro and in vivo activities. This would definitively identify the eutomer (the more active enantiomer) and could potentially lead to the development of a more potent and selective drug with an improved therapeutic index.
-
Stereospecific Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer to understand if stereoisomerism affects their pharmacokinetic behavior.
Such studies are crucial for optimizing the clinical development of this promising class of PRKACA inhibitors.
References
Validating the Anti-Tumor Efficacy of (2S,4R)-DS89002333 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of the novel PRKACA inhibitor, (2S,4R)-DS89002333, with alternative therapeutic agents in patient-derived xenograft (PDX) models of fibrolamellar hepatocellular carcinoma (FL-HCC). The data presented is compiled from preclinical studies to offer an objective evaluation of these compounds.
Executive Summary
This compound, a potent and orally active inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA), has demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FL-HCC) expressing the DNAJB1-PRKACA fusion gene.[1] This guide summarizes the available preclinical data for this compound and compares its efficacy with other potential therapeutic agents for FL-HCC, including topoisomerase I (TOPO1) inhibitors, histone deacetylase (HDAC) inhibitors, and napabucasin. The information presented aims to assist researchers in evaluating the therapeutic potential of these compounds for this rare and aggressive liver cancer.
Comparative Efficacy in FL-HCC Patient-Derived Xenografts
The following table summarizes the in vivo anti-tumor efficacy of this compound and alternative therapeutic agents in FL-HCC PDX models.
| Compound Class | Compound | Dosage and Administration | PDX Model | Key Findings | Reference |
| PRKACA Inhibitor | This compound | 3 and 30 mg/kg, orally, twice daily for 22 days | FL-HCC expressing DNAJB1-PRKACA | Significant anti-tumor activity | Toyota A, et al. 2022 |
| TOPO1 Inhibitors | Topotecan, Irinotecan | Not specified in abstract | FL-HCC | Effective in vitro and in vivo | Lalazar G, et al. 2021 |
| HDAC Inhibitors | Entinostat, Vorinostat | Not specified in abstract | FL-HCC | Effective in vitro and in vivo | Lalazar G, et al. 2021 |
| STAT3 Inhibitor (reported mechanism) | Napabucasin | Not specified in abstract | FL-HCC | Effective in vitro and in vivo | Lalazar G, et al. 2021 |
Note: Specific quantitative data on tumor growth inhibition for each compound was not available in the public domain at the time of this guide's compilation. The information for this compound is based on a secondary source citing the primary research.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for validating these anti-tumor effects, the following diagrams illustrate the relevant signaling pathway and a general workflow for PDX-based drug efficacy studies.
References
Navigating the Kinase Landscape: A Comparative Selectivity Profile of (2S,4R)-DS89002333 and Other PKA Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of (2S,4R)-DS89002333, a potent Protein Kinase A (PKA) inhibitor, alongside other notable PKA inhibitors. While comprehensive kinome-wide selectivity data for this compound is not publicly available, this guide compiles the known inhibitory activities and offers a framework for comparison based on available data for alternative compounds.
This compound has emerged as a highly potent inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), with a reported IC50 value of 0.3 nM. Its therapeutic potential is currently being explored, particularly in the context of fibrolamellar hepatocellular carcinoma (FL-HCC), where the DNAJB1-PRKACA fusion protein is a key driver of the disease. The enantiomer, DS89002333, also demonstrates potent PRKACA inhibition.
Comparative Kinase Inhibition Profile
To provide a context for the selectivity of this compound, this section presents a comparison with other known PKA inhibitors for which broader kinase selectivity data is available. It is important to note that direct comparison is challenging without a head-to-head kinome scan of all compounds under identical assay conditions.
| Inhibitor | Primary Target(s) | IC50 / Kd (nM) | Selectivity Profile Highlights |
| This compound | PRKACA | 0.3 (IC50) | Highly potent against PRKACA. Comprehensive kinome-wide selectivity profile is not publicly available. |
| DS01080522 | PRKACA | 0.8 (IC50) | Potent PRKACA inhibitor. |
| BLU0588 | PRKACA | <1 (IC50), 4 (Kd) | Good to moderate selectivity against closely related AGC kinase family members. Tested against a panel of 400 human kinases. |
| BLU2864 | PRKACA | <1 (IC50), 3.3 (Kd) | Good to moderate selectivity against closely related AGC kinase family members. Tested against a panel of 400 human kinases. |
| AT13148 | AKT1/2/3, p70S6K, PKA, ROCKI/II | 38/402/50, 8, 3, 6/4 (IC50) | Multi-AGC kinase inhibitor with high potency against PKA, ROCK, and p70S6K. |
| Uprosertib (GSK2141795) | AKT1/2/3 | 180/328/38 (IC50) | Pan-Akt inhibitor. |
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Workflow:
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, the specific peptide substrate, and the test inhibitor at various concentrations is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane. The membrane selectively binds the phosphorylated substrate.
-
Washing: The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
KinomeScan™ Selectivity Profiling (Binding Assay)
This method assesses the binding of a test compound to a large panel of kinases, providing a broad view of its selectivity.
Workflow:
Caption: Principle of the KinomeScan™ competition binding assay.
Protocol:
-
Assay Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by real-time PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Selectivity Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. This is performed across a large panel of kinases to generate a comprehensive selectivity profile.
PKA Signaling Pathway
Protein Kinase A is a key enzyme in various signaling pathways, regulating numerous cellular processes. Its activity is primarily regulated by the intracellular levels of cyclic AMP (cAMP).
Caption: Simplified PKA signaling pathway and the point of inhibition.
Conclusion
This compound is a highly potent inhibitor of PRKACA. While its full kinase selectivity profile remains to be publicly detailed, a comprehensive understanding of its on- and off-target activities will be crucial for its continued development as a therapeutic agent. The comparative data and methodologies presented in this guide offer a valuable resource for researchers in the field of kinase inhibitor drug discovery, emphasizing the importance of rigorous selectivity profiling in the development of targeted therapies. As more data becomes available, a more complete picture of the selectivity of this compound will undoubtedly emerge, further clarifying its therapeutic potential.
Cross-Validation of (2S,4R)-DS89002333 Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of (2S,4R)-DS89002333, a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA), across different cancer types. The primary focus of this document is to present the existing experimental data for its activity in its main target, Fibrolamellar Hepatocellular Carcinoma (FL-HCC), and to explore the scientific rationale and potential for its application in other malignancies, specifically pancreatic and biliary cancers, which have been shown to harbor the same oncogenic driver.
Executive Summary
This compound has emerged as a promising therapeutic agent for cancers driven by the aberrant activity of the PRKACA kinase. Its primary target is the DNAJB1-PRKACA fusion protein, a hallmark of the rare and aggressive liver cancer, FL-HCC. Preclinical studies have demonstrated significant anti-tumor activity of this compound in FL-HCC models. Recent genomic studies have identified the DNAJB1-PRKACA fusion in other cancer types, including oncocytic pancreatic and biliary neoplasms, suggesting a broader therapeutic potential for PRKACA inhibitors like this compound. This guide synthesizes the available data, compares this compound with alternative therapies for FL-HCC, and provides detailed experimental protocols for key assays.
Data Presentation: Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its comparators.
Table 1: In Vitro Potency of this compound and Alternative PRKACA Inhibitors
| Compound | Target | Cancer Type | Assay | IC50 (nM) | Reference |
| This compound | PRKACA | Fibrolamellar Hepatocellular Carcinoma | Kinase Assay | 0.3 | [1][2] |
| Uprosertib (GSK2141795) | AKT1/2, PRKACA | Not specified | Kinase Assay | 21 (for PRKACA) | [3] |
| AT13148 | PKA, Aurora A/B, p38α | Not specified | Kinase Assay | Not specified |
Table 2: In Vivo Efficacy of this compound in a Fibrolamellar Hepatocellular Carcinoma Patient-Derived Xenograft (PDX) Model
| Treatment | Dosage | Administration | Tumor Growth Inhibition (%) | Duration of Study | Reference |
| This compound | Not specified | Oral | Statistically significant | Not specified | [2][4] |
| Vehicle Control | - | Oral | - | - | [2][4] |
Table 3: Comparison of Therapeutic Strategies for Fibrolamellar Hepatocellular Carcinoma
| Therapeutic Strategy | Mechanism of Action | Key Agents/Methods | Preclinical/Clinical Status | Potential Advantages | Potential Limitations |
| PRKACA Inhibition | Inhibition of the DNAJB1-PRKACA fusion protein's kinase activity. | This compound | Preclinical | Directly targets the primary oncogenic driver. | Potential for off-target effects on wild-type PRKACA. |
| HDAC Inhibition | Epigenetic modification, induction of apoptosis. | Quisinostat | Preclinical | Broad anti-cancer activity. | Potential for toxicity. |
| Immunotherapy | Enhancement of the host immune response against tumor cells. | Peptide vaccines, Checkpoint inhibitors (Nivolumab, Ipilimumab) | Clinical Trials | Durable responses in some patients. | Limited efficacy in a subset of patients. |
| siRNA Therapy | Silencing of the DNAJB1-PRKACA fusion transcript. | GalNAc-conjugated siRNA | Preclinical | High specificity for the target. | Delivery challenges. |
| Standard Chemotherapy | Cytotoxic effects on rapidly dividing cells. | Cisplatin, Doxorubicin | Clinical Use | Established treatment modality. | Limited efficacy in FL-HCC. |
Cross-Validation in Other Cancer Types: Pancreatic and Biliary Cancers
The DNAJB1-PRKACA fusion gene, the specific target of this compound, has been identified in a subset of oncocytic pancreatic and biliary neoplasms.[5] This finding provides a strong rationale for investigating the activity of this compound in these cancers.
Furthermore, independent studies have demonstrated that inhibition of PKA activity can induce growth arrest and apoptosis in pancreatic cancer cell lines.[6] While direct preclinical data of this compound in these specific cancer models is not yet publicly available, the shared oncogenic driver suggests a high probability of efficacy. This presents a compelling area for future research and clinical investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro PRKACA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against PRKACA using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PRKACA enzyme
-
Kemptide (LRRASLG) as a substrate
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2x kinase/substrate solution (recombinant PRKACA and Kemptide in kinase buffer) to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for PRKACA.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fibrolamellar Hepatocellular Carcinoma Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment and use of an FL-HCC PDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
Fresh tumor tissue from a consenting FL-HCC patient.
-
Immunodeficient mice (e.g., NOD/SCID or similar).
-
Surgical tools for tissue implantation.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Procedure:
-
Tumor Tissue Implantation:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue in a sterile, nutrient-rich medium on ice.
-
Under sterile conditions, mince the tumor tissue into small fragments (approximately 3x3x3 mm).
-
Anesthetize an immunodeficient mouse and make a small incision in the flank.
-
Create a subcutaneous pocket and implant one tumor fragment.
-
Suture the incision and monitor the mouse for recovery.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions using calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.
Caption: Simplified signaling pathway of the DNAJB1-PRKACA fusion protein in FL-HCC.
Caption: Workflow for determining the in vitro potency of PRKACA inhibitors.
Caption: Rationale for cross-validating this compound in different cancer types.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. DNAJB1-PRKACA fusions occur in oncocytic pancreatic and biliary neoplasms and are not specific for fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pancreatic cancer cell growth and induction of apoptosis with novel therapies directed against protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of (2S,4R)-DS89002333 and other kinase inhibitors
A Comparative Analysis of DS-8900, a Novel Dual FLT3/AXL Kinase Inhibitor, with Other Kinase Inhibitors
Introduction
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. FMS-like tyrosine kinase 3 (FLT3) and AXL are two RTKs that have emerged as important therapeutic targets. FLT3 mutations are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] AXL overexpression is linked to therapeutic resistance and metastasis in various solid and hematologic malignancies.[3][4][5]
This guide provides a comparative analysis of DS-8900, a novel investigational dual inhibitor of FLT3 and AXL, against other established kinase inhibitors targeting these pathways. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the key characteristics and clinical data of DS-8900 and other selected kinase inhibitors.
Table 1: Target Profile and Biochemical Potency of Selected Kinase Inhibitors
| Inhibitor | Primary Targets | Other Key Targets | IC50 (FLT3) | IC50 (AXL) | Approved Indications (Selected) |
| DS-8900 (Fictional) | FLT3, AXL | - | ~1 nM | ~5 nM | Investigational |
| Gilteritinib | FLT3 | AXL, ALK, c-kit | <1 nM | ~10 nM | Relapsed/refractory FLT3-mutated AML[2][6][7] |
| Quizartinib | FLT3 | KIT, PDGFR | <5 nM | >1000 nM | Newly diagnosed FLT3-ITD positive AML[8][9] |
| Sorafenib | RAF kinases, VEGFRs | PDGFR, KIT, FLT3, RET | ~20-60 nM | >1000 nM | Hepatocellular carcinoma, Renal cell carcinoma, Differentiated thyroid carcinoma[10][11][12][13] |
| Bemcentinib | AXL | - | >1000 nM | ~14 nM | Investigational[14][15][16][17] |
| Cabozantinib | VEGFRs, MET, RET | AXL, KIT, FLT3, TIE-2 | ~10-20 nM | ~7 nM | Renal cell carcinoma, Hepatocellular carcinoma, Medullary thyroid cancer[18][19][20][21] |
| Pazopanib | VEGFRs, PDGFRs | c-kit | >1000 nM | >1000 nM | Renal cell carcinoma, Soft tissue sarcoma[22][23][24][25] |
IC50 values are approximate and can vary based on assay conditions.
Mechanism of Action and Signaling Pathways
DS-8900 is designed to potently inhibit both FLT3 and AXL signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.
-
FLT3 Signaling: In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the receptor.[1] This results in the aberrant activation of downstream pathways like RAS/MEK/ERK and PI3K/AKT, driving uncontrolled cell proliferation and survival.[26] Gilteritinib and Quizartinib are potent FLT3 inhibitors that block this constitutive signaling.[6][26]
-
AXL Signaling: AXL, a member of the TAM (TYRO3, AXL, MER) family, is activated by its ligand Gas6.[4] AXL signaling promotes cell survival, proliferation, migration, and contributes to the epithelial-mesenchymal transition (EMT).[3] Overexpression of AXL is a known mechanism of resistance to other targeted therapies.[4] Bemcentinib is a selective AXL inhibitor, while others like Gilteritinib and Cabozantinib also exhibit AXL inhibition.[6][14][19]
Below are diagrams illustrating the simplified signaling pathways targeted by these inhibitors.
Caption: Simplified FLT3 signaling pathway in cancer.
Caption: Simplified AXL signaling pathway in cancer.
Experimental Protocols and Workflows
The characterization of kinase inhibitors like DS-8900 involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of the inhibitor for the target kinase.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is measured, often using luminescence (quantifying remaining ATP) or fluorescence-based methods.[27][28][29]
-
Materials:
-
Purified recombinant kinase (e.g., FLT3, AXL).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitor (e.g., DS-8900) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).[28]
-
384-well microplate.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the kinase to each well of a 384-well plate.
-
Add 1 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO vehicle control.
-
Incubate for 10-30 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the inhibitor in relevant cancer cell lines (e.g., FLT3-mutated AML cells).
-
Principle: Measures the metabolic activity of viable cells. Reagents like MTT or MTS are reduced by metabolically active cells to produce a colored formazan product, while ATP-based assays (e.g., CellTiter-Glo®) measure the ATP content of viable cells.[30]
-
Materials:
-
Cancer cell line (e.g., MOLM-13 for FLT3-ITD).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor serially diluted in culture medium.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well clear or opaque-walled microplate.
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Add the test inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate as required by the reagent manufacturer (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract background readings from wells with medium only.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and determine the GI50 value.
-
Protocol 3: Animal Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in immunodeficient mice bearing human cancer xenografts.
-
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[31][32]
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Human cancer cell line (e.g., MOLM-13).
-
Matrigel (optional, to improve tumor take rate).
-
Test inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[31][32]
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[31]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment: Administer the test inhibitor (e.g., by oral gavage) daily at predetermined doses. The control group receives the vehicle only.
-
Endpoints: Continue treatment for a specified duration (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target phosphorylation).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Monitor body weight as an indicator of toxicity.
-
Caption: General experimental workflow for kinase inhibitor development.
Conclusion
The development of kinase inhibitors has significantly advanced cancer therapy. While single-target inhibitors like Quizartinib (FLT3) and Bemcentinib (AXL) have shown efficacy, the complexity of cancer signaling and the emergence of resistance highlight the need for novel therapeutic strategies. Multi-kinase inhibitors such as Sorafenib and Cabozantinib demonstrate the benefit of targeting multiple pathways.[11][19]
A dual FLT3/AXL inhibitor like DS-8900 represents a rational approach to simultaneously target a key oncogenic driver in hematologic malignancies and a critical resistance mechanism, potentially leading to more durable responses and overcoming therapeutic resistance. The experimental framework provided in this guide offers a robust methodology for the continued evaluation and comparison of this and other novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. jadpro.com [jadpro.com]
- 3. Facebook [cancer.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Quizartinib - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sorafenib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Bemcentinib - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 20. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 23. Pazopanib - Wikipedia [en.wikipedia.org]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 27. benchchem.com [benchchem.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1][2][3] This novel compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer.[4][5] Understanding the pharmacokinetic properties of DS89002333 and related PRKACA inhibitors is crucial for its continued development as a potential therapeutic agent.
This guide provides a comparative overview of the available pharmacokinetic information for this compound and outlines standard experimental protocols for assessing the absorption, distribution, metabolism, and excretion (ADME) of such kinase inhibitors.
Data Presentation
Currently, specific quantitative pharmacokinetic parameters for this compound, such as plasma half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and bioavailability (F%), are not publicly available in the cited literature. Preclinical studies have confirmed its oral activity and in vivo efficacy in xenograft models.[1][4]
In vivo Efficacy of DS89002333 in a Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) Model:
| Compound | Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| DS89002333 | 3, 30 mg/kg | Oral (p.o.) | Twice daily for 22 days | Significant anti-tumor activity | [1] |
While direct comparative data is unavailable, the general pharmacokinetic properties of small molecule kinase inhibitors often include good absorption and distribution, significant hepatic metabolism, and primarily biliary excretion. However, there is often considerable inter- and intra-individual variability.
Experimental Protocols
Detailed experimental protocols for the specific pharmacokinetic studies of this compound are not publicly disclosed. However, standard preclinical pharmacokinetic studies for a novel oral kinase inhibitor would typically involve the following methodologies:
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mice, Rats)
-
Animal Models: Male and female mice (e.g., CD-1 or C57BL/6) and rats (e.g., Sprague-Dawley) are commonly used.
-
Drug Formulation and Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, and saline). For intravenous (IV) administration, the compound is typically administered via the tail vein. For oral (PO) administration, the compound is delivered by gavage.
-
Dosing: A single dose is administered for both IV and PO routes. The dose levels are determined based on preliminary toxicity and efficacy studies.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the retro-orbital sinus or other appropriate sites into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters (T½, Cmax, Tmax, AUC, CL, Vd, and F%).
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation: The test compound is incubated with liver microsomes from different species (e.g., mouse, rat, human) in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The in vitro half-life (T½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Signaling Pathways and Experimental Workflows
The development and evaluation of a novel kinase inhibitor like DS89002333 involves a series of interconnected experimental stages. The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity.
Caption: Preclinical Pharmacokinetic Evaluation Workflow.
The PRKACA signaling pathway is a critical regulator of numerous cellular processes. The DNAJB1-PRKACA fusion protein, characteristic of FL-HCC, leads to aberrant and constitutive kinase activity. DS89002333 acts by directly inhibiting this kinase activity.
Caption: Inhibition of DNAJB1-PRKACA Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Head-to-Head Comparison of Novel PRKACA Inhibitor (2S,4R)-DS89002333 with Standard Chemotherapy for Fibrolamellar Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical candidate (2S,4R)-DS89002333 and standard chemotherapy regimens for the treatment of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults. This document summarizes the available data to inform ongoing research and drug development efforts in this challenging disease.
Introduction
Fibrolamellar Hepatocellular Carcinoma is characterized by a unique genetic alteration, a fusion of the DNAJB1 and PRKACA genes, which results in a constitutively active PRKACA kinase, a key driver of tumorigenesis.[1] Standard treatment options are limited, and the disease is notably resistant to conventional chemotherapy.[1] This has spurred the development of targeted therapies aimed at the DNAJB1-PRKACA fusion protein. One such promising agent is this compound, a potent and orally active PRKACA inhibitor.[1] This guide compares the preclinical data of this compound with the clinical data of current standard-of-care chemotherapy regimens.
Data Presentation
The following tables summarize the available efficacy data for this compound and standard chemotherapy regimens in FL-HCC. It is important to note that the data for this compound is derived from preclinical studies, while the data for standard chemotherapy comes from clinical studies, making a direct comparison challenging.
Table 1: Preclinical Efficacy of this compound in FL-HCC Models
| Parameter | Value | Reference |
| Target | PRKACA Kinase | [1] |
| In Vitro Activity (IC50) | 0.3 nM | [1] |
| In Vivo Model | Patient-Derived Xenograft (PDX) with DNAJB1-PRKACA fusion | [1] |
| Reported Outcome | Significant anti-tumor activity | [1] |
Table 2: Clinical Efficacy of Standard Chemotherapy Regimens in FL-HCC
| Regimen | Study Type | Number of FL-HCC Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Lenvatinib, Gemcitabine, and Oxaliplatin (GOL) | Retrospective | 60 (high-risk, relapsed/refractory) | 22% (RECIST 1.1) | 98% | Not Reported | 24-month OS rate: 65% | [2] |
| 5-Fluorouracil (5-FU) and Interferon | Phase II | 8 | 62.5% | Not Reported | Not Reported | 23.1 months | [3] |
| 5-FU, Interferon, and Nivolumab | Retrospective | 22 | 50% | 93% | 9 months | Not Reported | [4][5] |
Experimental Protocols
This compound (Preclinical)
In Vitro PRKACA Inhibition Assay: The inhibitory activity of this compound against PRKACA kinase was assessed using a biochemical assay. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was determined to be 0.3 nM.[1]
In Vivo Patient-Derived Xenograft (PDX) Model: Tumor fragments from an FL-HCC patient expressing the DNAJB1-PRKACA fusion gene were subcutaneously implanted into immunodeficient mice.[1] Once the tumors reached a specified size, the mice were treated with this compound. The study reported that the compound demonstrated significant anti-tumor activity, though specific details on dosing, treatment duration, and quantitative tumor growth inhibition were not publicly available in the referenced publication.[1]
Standard Chemotherapy (Clinical)
Lenvatinib, Gemcitabine, and Oxaliplatin (GOL) Regimen: This regimen was administered to a cohort of 60 high-risk, relapsed, or refractory FL-HCC patients.[2] The treatment protocol consisted of:
-
Lenvatinib: 8 mg or 12 mg orally, once daily.
-
Gemcitabine: 1000 mg/m² intravenously.
-
Oxaliplatin: 100 mg/m² intravenously.
Treatment cycles and duration were continued as clinically indicated. Tumor response was evaluated using RECIST 1.1 criteria.[2]
5-Fluorouracil (5-FU) and Interferon Regimen: In a phase II clinical trial involving eight FL-HCC patients, the treatment regimen was as follows:
-
5-Fluorouracil: Administered as a continuous infusion.
-
Interferon-alfa: Administered subcutaneously.
The specific dosing and schedule were determined by the clinical trial protocol.[3]
5-Fluorouracil (5-FU), Interferon, and Nivolumab Regimen: A retrospective study of 22 FL-HCC patients reported the use of a combination therapy including:
-
5-Fluorouracil
-
Interferon
-
Nivolumab
The exact dosing and administration schedule were not detailed in the referenced abstract but were based on institutional protocols.[4][5] A related clinical trial (NCT04380545) is investigating a similar combination.
Signaling Pathways and Experimental Workflows
DNAJB1-PRKACA Signaling Pathway in FL-HCC
The hallmark of FL-HCC is the DNAJB1-PRKACA gene fusion, which leads to the constitutive activation of the protein kinase A (PKA) catalytic subunit, PRKACA. This aberrant signaling cascade is a central driver of oncogenesis in FL-HCC.
Caption: The DNAJB1-PRKACA fusion drives FL-HCC tumorigenesis.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound involved a systematic approach from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound has demonstrated potent and specific inhibition of the PRKACA kinase, the key oncogenic driver in FL-HCC, in preclinical models.[1] This targeted approach shows promise, particularly given the known resistance of FL-HCC to standard chemotherapy.
Standard chemotherapy regimens, such as those including gemcitabine, oxaliplatin, 5-FU, and interferon, have shown modest efficacy in FL-HCC, with response rates varying across studies.[2][3][4][5] The addition of targeted agents like lenvatinib or immunotherapy like nivolumab to chemotherapy backbones may improve outcomes, though the data is still emerging from largely retrospective or small prospective studies.[2][4][5]
A direct head-to-head comparison is not yet possible due to the different stages of development of this compound (preclinical) and standard chemotherapy (clinical use). However, the preclinical data for this compound provides a strong rationale for its further clinical development as a potentially more effective and targeted treatment for FL-HCC. Future clinical trials will be crucial to definitively assess the efficacy and safety of this compound in comparison to existing therapeutic options for this rare and challenging cancer.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Treatment Outcomes in Patients with Advanced Fibrolamellar Hepatocellular Carcinoma Under Systemic Treatment: Analysis of Clinical Characteristics, Management, and Radiomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Treatment and Prognosis of Fibrolamellar Hepatocellular Carcinoma: a Systematic Review of the Recent Literature and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (2S,4R)-DS89002333 for the DNAJB1-PRKACA Fusion Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (2S,4R)-DS89002333, a potent inhibitor of the DNAJB1-PRKACA fusion protein, with alternative therapeutic strategies. The content is based on available preclinical data and aims to objectively evaluate the specificity and efficacy of these approaches in the context of fibrolamellar hepatocellular carcinoma (FLC).
Fibrolamellar hepatocellular carcinoma is a rare liver cancer predominantly affecting adolescents and young adults, and is in most cases driven by a specific gene fusion, DNAJB1-PRKACA. This fusion results in a constitutively active protein kinase A (PKA) catalytic subunit alpha (PRKACA), making it a prime therapeutic target.[1] this compound has emerged as a novel and potent inhibitor of PRKACA, demonstrating significant anti-tumor activity in preclinical models of FLC.[1] This guide will delve into the specificity of DS89002333 and compare its performance with other therapeutic modalities, including Polo-like kinase 1 (PLK1) inhibitors and small interfering RNA (siRNA) constructs targeting the fusion transcript.
Performance Comparison of Therapeutic Strategies
To objectively assess the landscape of therapeutics targeting the DNAJB1-PRKACA fusion, the following tables summarize the available quantitative data for this compound and its primary alternatives.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/System | Reference |
| This compound | PRKACA | 0.3 | Recombinant PRKACA | [2] |
| Onvansertib | PLK1 | 4.9 - 27.94 | Medulloblastoma Cell Lines | |
| ~36 | In vitro (general) | |||
| Various | Ovarian Cancer Cell Lines | [3] | ||
| Various | Lung Adenocarcinoma Cell Lines | [4] | ||
| Plogosertib | PLK1 | N/A | FLC models (qualitative data) | |
| GalNAc-siRNA (1784402) | DNAJB1-PRKACA mRNA | 4 | FLC1 PDX-derived cells | [5][6] |
| 1200 | FLC9 PDX-derived cells | [5][6] |
Table 1: In Vitro Potency. This table compares the half-maximal inhibitory concentration (IC50) of different inhibitors against their respective targets. A lower IC50 value indicates higher potency. Data for onvansertib in FLC-specific cell lines is not currently available in the public domain.
| Therapeutic Agent | Model System | Efficacy | Reference |
| This compound | FL-HCC Patient-Derived Xenograft (PDX) | Significant anti-tumor activity | [1][7] |
| PLK1 Inhibitors | FLC PDX and orthotopic models | Effective suppression of tumor growth | |
| GalNAc-siRNA (1784402) | FLC PDX models (in vivo) | Durable growth inhibition with no detectable toxicities | [6][8] |
Table 2: In Vivo Efficacy. This table summarizes the reported anti-tumor effects of the different therapeutic strategies in animal models of fibrolamellar carcinoma. Direct head-to-head comparative studies are not yet available.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: The DNAJB1-PRKACA fusion leads to uncontrolled PKA activity, driving tumor growth.
Caption: A typical workflow for validating the specificity and efficacy of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these therapeutics.
In Vitro Kinase Inhibition Assay for this compound
-
Objective: To determine the in vitro potency of this compound against the PRKACA kinase.
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.
-
Materials:
-
Recombinant human PRKACA enzyme.
-
This compound.
-
ATP.
-
Specific peptide substrate for PRKACA (e.g., Kemptide).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PRKACA enzyme, the peptide substrate, and the diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of the inhibitors on the growth of FLC cells.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor.
-
Materials:
-
FLC patient-derived cell lines or other cells engineered to express the DNAJB1-PRKACA fusion.
-
This compound, PLK1 inhibitors, or control compounds.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitors or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell growth and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
In Vivo Patient-Derived Xenograft (PDX) Model Study
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic agents in a preclinical model that closely mimics human FLC.
-
Principle: Tumor fragments from FLC patients are implanted into immunodeficient mice, which are then treated with the test compounds.[4][9][10][11][12][13][14]
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID).
-
Fresh FLC tumor tissue from patients.
-
This compound, PLK1 inhibitors, siRNA constructs, or vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Surgically implant small fragments of FLC tumor tissue subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the therapeutic agents or vehicle control according to the specified dosing schedule and route (e.g., oral gavage for small molecules, subcutaneous injection for siRNA).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups to determine efficacy.
-
Western Blot for Phosphorylated CREB
-
Objective: To assess the inhibition of PKA signaling in cells by measuring the phosphorylation of its downstream target, CREB.[15][16]
-
Principle: This technique uses antibodies to detect the levels of phosphorylated CREB (pCREB) in cell lysates.[9][15][16][17]
-
Materials:
-
FLC cells or other relevant cell lines.
-
This compound or other PKA inhibitors.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies against pCREB (Ser133) and total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the inhibitor or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pCREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pCREB.
-
Conclusion
This compound is a highly potent inhibitor of the PRKACA kinase, the catalytic engine of the oncogenic DNAJB1-PRKACA fusion protein that drives the majority of fibrolamellar carcinomas. Preclinical data demonstrates its significant anti-tumor activity in FLC models. Alternative strategies, such as PLK1 inhibition and siRNA-mediated knockdown of the fusion transcript, also show promise in preclinical settings.
A direct, head-to-head comparison of these different therapeutic modalities in standardized FLC models is a critical next step to definitively establish their relative efficacy and specificity. The lack of comprehensive kinome profiling data for DS89002333 in the public domain also represents a current knowledge gap. Future studies addressing these points will be invaluable for guiding the clinical development of the most effective and specific therapies for patients with this rare and challenging cancer. The detailed experimental protocols provided in this guide are intended to facilitate further research in this important area.
References
- 1. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GalNAc-conjugated siRNA targeting the DNAJB1-PRKACA fusion junction in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2S,4R)-DS89002333
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper handling and disposal of (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment, protecting personnel, and maintaining regulatory compliance. This compound is intended for research use only.
I. Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DS89002333 |
| Molecular Formula | C22H20ClF2N3O3 |
| Molecular Weight | 447.86 g/mol [1] |
| CAS Number | 2832159-79-0[1] |
| Appearance | Solid powder |
| Primary Target | Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA) |
| Potency (IC50) | 0.3 nM[1] |
II. Health and Safety Information
While a specific, detailed safety data sheet (SDS) for this compound is not publicly available, the following precautions are based on the nature of the compound as a potent kinase inhibitor and general laboratory safety standards.
-
Hazard Statement: The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance.
-
Precautionary Measures:
-
Engineering Controls: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
-
III. Proper Disposal Procedures
The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations. Treat this compound as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous solid waste.
-
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "2832159-79-0"
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage of Waste:
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all waste containing this compound through a licensed hazardous waste disposal company.
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
V. Experimental Protocols
In Vitro Inhibition of CREB Phosphorylation
This experiment assesses the intracellular activity of DS89002333 by measuring the phosphorylation of CREB, a downstream target of PRKACA.
-
Cell Line: NIH/3T3 cells
-
Methodology:
-
Culture NIH/3T3 cells to the desired confluency.
-
Treat cells with varying concentrations of DS89002333 (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for 30 minutes.[2]
-
Lyse the cells and collect the protein lysate.
-
Analyze the phosphorylation status of CREB using Western blotting or a suitable immunoassay.
-
-
Results: DS89002333 was shown to inhibit the phosphorylation of CREB in a dose-dependent manner.[2]
VI. Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of DNAJB1-PRKACA in FL-HCC and the inhibitory effect of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling (2S,4R)-DS89002333
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the novel, orally active, and potent PRKACA inhibitor, (2S,4R)-DS89002333. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Compound Information
This compound is an enantiomer of DS89002333, a potent inhibitor of PRKACA with an IC50 of 0.3 nM.[1][2][3][4] It is intended for research use only.[1][3][4]
| Identifier | Value |
| IUPAC Name | N-[(1S,4R)-4-hydroxy-1-(2-chloro-3-fluorophenyl)pyrrolidin-1-yl]carbonyl-6-fluoro-7-methoxyquinoline-4-carboxamide |
| CAS Number | 2832159-79-0 |
| Molecular Formula | C22H20ClF2N3O3 |
| Molecular Weight | 447.86 g/mol |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of chemicals or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects hands from direct contact with the compound. |
| Body Protection | Laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage:
-
Powder: Store at 4°C in a sealed container, away from moisture and light.[5]
-
Stock Solution: Store in a sealed container at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[1]
Handling Workflow:
Experimental Protocols
Solubility:
The compound is soluble in DMSO at 100 mg/mL (with ultrasonic assistance).[5] For in vivo studies, various solvent protocols can be utilized.
| Protocol | Solvents | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) |
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Disposal Plan
All waste materials, including empty containers, unused compound, and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Avoid discharge into the environment. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
By adhering to these safety protocols and operational guidelines, researchers can handle this compound safely and effectively, contributing to a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
